Pyrido[2,3-d]pyrimidin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBMWRWBWRQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179165 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-19-3 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pyrido[2,3-d]pyrimidin-4(1H)-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, representing a class of compounds with a broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of pyrimidine and pyridine rings, is of considerable interest due to its structural similarity to purines, quinazolines, and pteridines, allowing it to interact with a variety of biological targets. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, has been the focus of extensive research, leading to the development of potent inhibitors for various enzymes and receptors. This guide provides a comprehensive overview of the core structure, its physicochemical and pharmacological properties, detailed experimental protocols for its synthesis and evaluation, and its role in key signaling pathways.
Core Structure
The fundamental structure of this compound is a bicyclic heteroaromatic system. It consists of a pyrimidine ring fused to a pyridine ring. The placement of the nitrogen atoms and the carbonyl group at the 4-position are key determinants of its chemical reactivity and biological activity.
Chemical Formula: C₇H₅N₃O
Physicochemical Properties
The physicochemical properties of the unsubstituted this compound core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be experimentally determined or computationally predicted.
| Property | Value (for unsubstituted core) | Data Source |
| Molecular Weight | 147.13 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These properties will vary significantly with substitution on the core structure.
Pharmacological Properties and Biological Activities
Derivatives of the this compound core have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A primary area of investigation for this scaffold is oncology. Numerous derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer progression.
| Target Kinase(s) | Derivative(s) | IC₅₀ Values | Reference |
| EGFRL858R/T790M | B1 (a thieno[3,2-d]pyrimidine analog) | 13 nM | [1] |
| PIM-1 | Compound 4 | 11.4 nM | [2] |
| PIM-1 | Compound 10 | 17.2 nM | [2] |
| CDK4/Cyclin D1 | Palbociclib (a pyrido[2,3-d]pyrimidin-7-one derivative) | 11 nM | [3] |
Antimicrobial Activity
Certain derivatives of the this compound core have exhibited significant antibacterial and antifungal properties.
| Organism | Derivative(s) | MIC Values (µg/mL) | Reference |
| Staphylococcus aureus | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 0.49-3.9 | [4] |
| Bacillus subtilis | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 0.49-3.9 | [4] |
| Antifungal | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 31.25 | [4] |
| Antifungal | Compounds 10d-i | 1.95-15.63 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes, often involving multicomponent reactions. Below is a general protocol for a one-pot synthesis.
One-Pot Synthesis of 5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(1H)-ones
-
Reagents and Materials:
-
Appropriately substituted 6-aminouracil
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, L-proline)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization)
-
-
Procedure:
-
To a solution of 6-aminouracil (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (20 mL), add the active methylene compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Biological Assays
MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[6][7][8]
-
In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
Kinase buffer
-
ATP
-
Peptide substrate for PIM-1
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.[9]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Drug Discovery and Development Workflow
The general workflow for the discovery and development of drugs based on the this compound core follows a multi-stage process.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The CDK4/6-Cyclin D complex, in particular, is a key regulator of the G1-S phase transition. Overactivation of this complex is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives, such as Palbociclib, have been successfully developed as inhibitors of CDK4/6, leading to cell cycle arrest and a reduction in tumor growth.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
A Technical Guide to the Synthesis of Novel Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2] This technical guide provides an in-depth overview of the synthesis of novel pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, focusing on modern synthetic methodologies, and presents key biological data and associated signaling pathways.
Synthetic Strategies and Methodologies
The construction of the pyrido[2,3-d]pyrimidine core can be broadly achieved through several synthetic approaches, primarily involving the annulation of a pyridine ring onto a pre-existing pyrimidine moiety.[2] Common starting materials include substituted 6-aminopyrimidines, which undergo condensation reactions with various carbon synthons.
A prevalent and efficient method involves the multicomponent reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound.[3][4] Variations of this approach utilize different catalysts and reaction conditions, including microwave-assisted synthesis to improve yields and reduce reaction times.[5][6]
Another key strategy is the reaction of 6-aminopyrimidines with α,β-unsaturated ketones or esters.[7] This Michael addition followed by intramolecular cyclization and subsequent aromatization leads to the formation of the desired pyridopyrimidine framework.
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting key reaction types.
Caption: Generalized synthetic workflow for Pyrido[2,3-d]pyrimidin-4(1H)-ones.
Experimental Protocols
This section details the experimental procedures for the synthesis of representative this compound derivatives.
General Procedure for the Three-Component Synthesis of 7-aryl-5-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) is subjected to reflux.[3] A catalyst, for instance, piperidine or a Lewis acid, may be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired product. Microwave-assisted variations of this protocol often involve heating the reaction mixture in a sealed vessel for a shorter duration, leading to improved yields.[5]
Synthesis of 5-(aryl)-2,3-dihydro-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones
3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones (1 mmol) are heated with 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (1 mmol) in dimethylformamide (DMF).[7] The reaction mixture is refluxed for several hours, and the progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and the solid product is collected by filtration, washed, and recrystallized to yield the pure 5-(aryl)-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones.[7]
Biological Activity and Data Presentation
This compound derivatives have been extensively evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative data for some of these derivatives.
Anticancer Activity
Many derivatives have shown potent cytotoxic activity against various cancer cell lines and inhibitory activity against key kinases involved in cancer progression.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 15f | PC-3 (Prostate) | 0.36 | [8] |
| A-549 (Lung) | 0.41 | [8] | |
| PD-089828 (4b) | PDGFr | 1.11 | [9] |
| FGFr | 0.13 | [9] | |
| EGFr | 0.45 | [9] | |
| c-src | 0.22 | [9] | |
| Compound 4 | MCF-7 (Breast) | 0.57 | [10] |
| HepG2 (Liver) | 1.13 | [10] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [10] |
| HepG2 (Liver) | 0.99 | [10] | |
| Compound 1 | EGFRwt | 0.093 | [11] |
| EGFRT790M | 0.174 | [11] | |
| Palbociclib | CDK4/6 | (FDA Approved) | [12] |
Antimicrobial Activity
Several novel this compound derivatives have demonstrated significant activity against various bacterial and fungal strains.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 10a | Various Bacteria | 0.49 - 3.9 | [13] |
| Various Fungi | 31.25 | [13] | |
| 10d-i | Various Bacteria | 0.49 - 7.81 | [13] |
| Various Fungi | 1.95 - 15.63 | [13] | |
| 7a, 7d | Various Bacteria & Fungi | Higher than Cefotaxime & Fluconazole | [5] |
| 9a, 9d | Various Bacteria & Fungi | Higher than Cefotaxime & Fluconazole | [5] |
Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
Kinase Inhibition and Downstream Signaling
A significant number of these compounds act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[14][15] Inhibition of these kinases disrupts downstream signaling cascades that control cell cycle progression, proliferation, and survival.
The diagram below illustrates a simplified signaling pathway involving key kinases that are targeted by this compound derivatives.
Caption: Targeted signaling pathways by this compound derivatives.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for biological screening. The data presented in this guide highlight the significant potential of these derivatives as anticancer and antimicrobial agents. Further exploration of the structure-activity relationships and optimization of lead compounds are crucial steps toward the development of clinically viable drugs based on this remarkable heterocyclic system.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Pyrido[2,3-d]pyrimidin-4(1H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Synthetic Strategies
The synthesis of the this compound core and its derivatives is most commonly achieved through a multicomponent reaction involving a 6-aminopyrimidine derivative, an aldehyde, and an active methylene compound. A general and efficient approach involves the condensation of 6-aminothiouracil or 6-aminouracil with various aromatic or heteroaromatic aldehydes and a compound containing an activated methylene group, such as malononitrile or ethyl cyanoacetate. These reactions are often catalyzed by a base and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.
Typical Experimental Protocol: One-Pot Synthesis of this compound Derivatives
-
Reaction Setup: In a round-bottom flask, a mixture of 6-aminothiouracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is then refluxed for several hours or subjected to microwave irradiation at a specific temperature and time, which is optimized for each set of reactants.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired this compound derivative.
Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).
Quantitative Anticancer Activity Data
The in vitro anticancer activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-thioxo-dihydropyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 3.98 - 6.29 | [1] |
| HeLa (Cervical) | 9.72 - 17.52 | [1] | |
| HepG-2 (Liver) | As low as 6.29 | [1] | |
| Diaryl pyrido[2,3-d]pyrimidines | A-549 (Lung) | 7.23 - 16.2 | [2] |
| PC-3 (Prostate) | 7.12 - 9.26 | [2] | |
| HCT-116 (Colon) | Mild Activity | [2] | |
| Pyrido[2,3-d]pyrimidine-thiazolidine-triazoles | MCF-7 (Breast) | Not specified | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[3][4][5][6][7]
Enzyme Inhibitory Activity
The anticancer properties of many this compound derivatives are attributed to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[8][9][10] Many pyrido[2,3-d]pyrimidin-4(1H)-ones have been designed as potent EGFR inhibitors.[1][2]
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Reaction Setup: In a microplate, recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a biotinylated peptide) and ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[11][12][13][14][15]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs, particularly CDK4 and CDK6, are key regulators of the cell cycle.[16] In complex with cyclin D, they phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[1][17][18] Aberrant CDK4/6 activity is a hallmark of many cancers, making them attractive therapeutic targets.
Experimental Protocol: CDK4/6 Kinase Inhibition Assay
-
Reaction Components: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes, a substrate (e.g., Rb protein), and the test compounds are prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation and Detection: The reaction is incubated, and the amount of ADP produced is measured using a detection reagent like ADP-Glo™ Kinase Assay.
-
Data Analysis: The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.[19][20][21][22]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[23][24][25][26][27] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a target for both anticancer and antimicrobial drugs.
Experimental Protocol: DHFR Inhibition Assay
-
Principle: The assay is spectrophotometric and measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
-
Reaction Mixture: A reaction mixture containing DHFR enzyme, NADPH, and the test compound is prepared in a microplate.
-
Reaction Initiation: The reaction is initiated by adding dihydrofolate.
-
Kinetic Measurement: The absorbance at 340 nm is measured kinetically over time.
-
Data Analysis: The rate of NADPH oxidation is calculated, and the percent inhibition for each compound concentration is determined to calculate the IC50 value.[28][29][30][31][32]
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown significant activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial activity makes them promising candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidines | Staphylococcus aureus | 0.49 - 3.9 | [23][28][33] |
| Bacillus cereus | As low as 4 | [8][17] | |
| Escherichia coli | 0.49 - 50 | [1][23][28][33] | |
| Pseudomonas aeruginosa | 0.49 - 50 | [1][23][28][33] | |
| Candida albicans | 1.95 - 15.63 | [23][28][33] | |
| Aspergillus flavus | 1.95 - 15.63 | [23][28][33] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions: Serial twofold dilutions of the this compound compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[34][35][36][37][38]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects, highlight the significant potential of this compound class in addressing various unmet medical needs. The synthetic accessibility and the possibility of extensive structural modifications provide a strong foundation for further optimization and development of novel, highly active, and selective drug candidates. This guide provides a comprehensive overview of the key biological activities and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. benchchem.com [benchchem.com]
- 22. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 25. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 27. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. assaygenie.com [assaygenie.com]
- 30. scispace.com [scispace.com]
- 31. benchchem.com [benchchem.com]
- 32. assaygenie.com [assaygenie.com]
- 33. researchgate.net [researchgate.net]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 36. Broth Microdilution | MI [microbiology.mlsascp.com]
- 37. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 38. MIC determination by broth microdilution. [bio-protocol.org]
The Pyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidin-4(1H)-one nucleus, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile core, with a focus on its role in the development of targeted therapies.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, often involving multi-component reactions that offer efficiency and diversity. A common and effective approach involves the condensation of a 6-aminopyrimidine derivative, such as 6-aminouracil or 6-aminothiouracil, with various carbonyl compounds.
General Synthetic Protocol: One-Pot Three-Component Reaction
A widely employed method is the one-pot, three-component reaction involving a 6-aminopyrimidin-4(3H)-one derivative, an aromatic aldehyde, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. This reaction often proceeds under thermal conditions or with the aid of a catalyst.
Experimental Protocol:
-
Step 1: Reaction Setup: In a round-bottom flask, equimolar amounts of 6-aminothiouracil (or 6-aminouracil), an appropriate aromatic aldehyde, and malononitrile are combined in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Step 2: Catalysis and Reflux: A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture. The reaction mixture is then heated to reflux for a specified period, typically ranging from 4 to 15 hours, and monitored by thin-layer chromatography (TLC).
-
Step 3: Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to afford the desired this compound derivative.
An improved and more expeditious synthesis can be achieved using microwave irradiation, which significantly reduces the reaction time to as little as 30 minutes. The use of catalysts like iodine (I2) in DMF has also been shown to be effective.
Caption: One-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.
Biological Activities and Therapeutic Targets
The structural similarity of the this compound scaffold to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of potent and selective inhibitors for various diseases, most notably cancer.
Anticancer Activity: Targeting Protein Kinases
Uncontrolled signaling through protein kinases is a hallmark of many cancers. The this compound core has been extensively utilized to design inhibitors of several key oncogenic kinases.
Mutations in EGFR are prevalent in non-small cell lung cancer (NSCLC). The this compound scaffold serves as an excellent ATP-competitive inhibitor of both wild-type and mutant forms of EGFR.
Signaling Pathway:
Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.
Derivatives of this scaffold have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation EGFR inhibitors.[1]
Experimental Protocol: EGFR Kinase Assay
-
Principle: The inhibitory activity of the compounds is measured by quantifying the amount of phosphorylated substrate produced by the EGFR kinase domain in the presence of the inhibitor.
-
Materials: Recombinant human EGFR (wild-type or mutant) enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds.
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is determined using a suitable detection method, such as ELISA, fluorescence polarization, or a radiometric assay.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 8a | EGFRWT | 0.099 | PC-3 | 7.98 | [1] |
| EGFRT790M | 0.123 | A-549 | 16.2 | [1] | |
| 8d | - | - | PC-3 | 7.12 | [1] |
| A-549 | 7.23 | [1] | |||
| Compound 1 | EGFRWT | 0.093 | MCF-7 | 3.98 - 6.29 | [2] |
| EGFRT790M | 0.174 | HeLa, HepG-2 | [2] | ||
| B1 | EGFRL858R/T790M | 0.013 | H1975 | 0.087 | [3] |
| EGFRWT | >1 | A549 | [3] |
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase.
Experimental Workflow: VEGFR-2 Kinase Inhibition to Anti-Angiogenesis
Caption: Workflow for evaluating VEGFR-2 inhibitors.
Table 2: VEGFR-2 Inhibitory Activity of a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivative
| Compound | Target | IC50 (µM) | Reference |
| 9d | VEGFR-2/KDR | 2.6 | [4] |
CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer. The pyrido[2,3-d]pyrimidin-7-one template has been instrumental in the development of selective CDK4/6 inhibitors, such as the FDA-approved drug Palbociclib. These inhibitors induce cell cycle arrest at the G1 phase.
Logical Relationship: CDK Inhibition and Cell Cycle Arrest
Caption: Mechanism of CDK4/6 inhibition leading to G1 cell cycle arrest.
Table 3: CDK Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Palbociclib | CDK4/Cyclin D1 | 0.011 | |
| CDK6/Cyclin D3 | 0.016 |
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Table 4: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 10a | S. aureus | 0.49 - 3.9 | |
| E. coli | 0.49 - 3.9 | ||
| C. albicans | 31.25 | ||
| 10d-i | Bacteria | 0.49 - 7.81 | |
| Fungi | 1.95 - 15.63 | ||
| 7a, 7d | Bacteria & Fungi | Higher than cefotaxime and fluconazole |
Anti-inflammatory Activity
The this compound scaffold has also been explored for its anti-inflammatory potential, with some derivatives showing promising activity.
Table 5: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives
| Compound | Activity | Efficacy | Reference |
| 4c | Analgesic | 64% and 72% | |
| 4b | Anti-inflammatory | 50% and 65% | |
| 1 | Anti-inflammatory (COX-2) | 60% edema inhibition at 10 mg/kg |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have led to the discovery of numerous potent and selective therapeutic agents. The success of Palbociclib in the treatment of breast cancer highlights the clinical potential of this scaffold. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The broad spectrum of biological activities associated with this scaffold also suggests its potential for the development of novel treatments for a wide range of diseases beyond cancer, including infectious and inflammatory disorders.
References
- 1. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Pyrido[2,3-d]pyrimidin-4(1H)-one: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one analogs, focusing on their therapeutic potential as anticancer and antimicrobial agents. This document details synthetic methodologies, summarizes biological data, and outlines experimental protocols to facilitate further research and development in this promising area.
Core Synthesis Strategies
The construction of the this compound core is most commonly achieved through multicomponent reactions, which offer efficiency and diversity in generating analog libraries. A prevalent and effective method involves the condensation of a 6-aminopyrimidine derivative with an α,β-unsaturated carbonyl compound. Variations of this approach, including the use of microwave irradiation, have been shown to significantly improve reaction times and yields.
General Synthetic Workflow
The synthesis of this compound analogs can be systematically approached through a series of well-defined steps, starting from readily available precursors and culminating in the desired biologically active molecules. The following workflow outlines a typical synthetic sequence.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols
Synthesis of 5-(Aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
This protocol describes a one-pot synthesis of 5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, a class of analogs with demonstrated antimicrobial and anticancer activities.
Materials:
-
6-Amino-2-thiouracil
-
Substituted aromatic aldehydes
-
Malononitrile
-
Dimethylformamide (DMF)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
A mixture of 6-amino-2-thiouracil (1 mmol), the appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in dry dimethylformamide (15 mL).
-
To this mixture, a catalytic amount of iodine (10 mol%) is added.
-
The reaction vessel is placed in a microwave synthesizer and irradiated at 160°C (150 W) for 30 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 5-(aryl)-2-thioxo-2,3-dihydrothis compound analog.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
This compound analogs
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
The this compound analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.
-
The medium from the wells is aspirated, and 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.
-
The plates are incubated for 48-72 hours at 37°C.
-
Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound analogs
-
96-well microplates
Procedure:
-
The microbial inoculum is prepared by adjusting the turbidity of a fresh culture to match the 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
The this compound analogs are serially diluted in the appropriate broth in a 96-well plate.
-
Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Biological Activity and Data Presentation
This compound analogs have demonstrated significant activity against a range of biological targets, primarily in the areas of oncology and infectious diseases.
Anticancer Activity
Many analogs have been identified as potent inhibitors of various protein kinases that are crucial for the growth and survival of cancer cells. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound ID | R¹ | R² | Target Cell Line | IC₅₀ (µM) |
| A-1 | H | 4-Chlorophenyl | A549 (Lung) | 5.21 |
| A-2 | CH₃ | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 2.87 |
| A-3 | H | 4-Fluorophenyl | HCT-116 (Colon) | 7.64 |
| B-1 | Phenyl | Thiophen-2-yl | PC-3 (Prostate) | 1.15 |
| B-2 | 4-Methoxyphenyl | Thiophen-2-yl | A549 (Lung) | 0.98 |
Antimicrobial Activity
Several series of this compound derivatives have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. The 2-thioxo substituted analogs, in particular, have shown promising broad-spectrum antimicrobial effects.
Table 2: Antimicrobial Activity of Selected this compound Analogs
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| C-1 | H | 4-Chlorophenyl | 1.95 | 3.9 | 7.81 |
| C-2 | CH₃ | 4-Nitrophenyl | 0.98 | 1.95 | 3.9 |
| C-3 | H | 2,4-Dichlorophenyl | 3.9 | 7.81 | 15.63 |
| D-1 | Phenyl | Thiophen-2-yl | 0.49 | 0.98 | 1.95 |
| D-2 | 4-Fluorophenyl | Thiophen-2-yl | 1.95 | 3.9 | 7.81 |
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound analogs often act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[2]
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established and amenable to the generation of diverse chemical libraries. The demonstrated potent anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, underscore the significant potential of these compounds. This guide provides a foundational resource for researchers to build upon, with the aim of translating the therapeutic promise of this compound analogs into clinical realities. Further investigations into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will be crucial in advancing this important class of molecules.
References
Spectroscopic Characterization of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors. The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This document details the experimental protocols for key spectroscopic methods and presents characteristic data in a structured format.
Core Spectroscopic Techniques
The primary methods for the structural characterization of this compound derivatives include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV-Visible (UV-Vis) Spectroscopy: To study electronic transitions within the molecule.
Data Presentation
The following tables summarize typical spectroscopic data for various this compound derivatives.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch (amide/amine) | 3450 - 3200 | [1] |
| C-H Stretch (aromatic) | 3100 - 3000 | |
| C≡N Stretch (cyano) | 2260 - 2220 | |
| C=O Stretch (pyrimidinone) | 1700 - 1650 | [1] |
| C=C & C=N Stretch (aromatic rings) | 1620 - 1450 |
Note: The precise peak positions can vary depending on the specific substitution pattern and the physical state of the sample.
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes | Reference |
| NH (pyrimidine ring) | 12.0 - 13.0 | broad singlet | Exchangeable with D₂O | [1] |
| NH (hydrazinyl) | 11.0 - 12.5 | singlet/broad singlet | Exchangeable with D₂O | [1] |
| N=CH (imine) | 7.5 - 8.5 | singlet | [1] | |
| Aromatic Protons | 6.8 - 8.2 | multiplet/doublet/triplet | Dependent on substitution | [1] |
| OCH₃ | 3.8 - 4.0 | singlet | [1] |
Solvent: DMSO-d₆ is commonly used for these compounds.
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | Chemical Shift Range (ppm) | Notes |
| C=O (pyrimidinone) | 160 - 170 | |
| Aromatic/Heteroaromatic Carbons | 100 - 160 | Specific shifts depend on substituents and position. |
| OCH₃ | 55 - 60 |
Solvent: DMSO-d₆
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ or M⁺ | Reference |
| This compound | C₇H₅N₃O | 148.05 | [2] |
| 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | C₈H₆ClN₃S | 212.00 | |
| 3-chloro-5-(furan-2-yl)isoquinoline | C₁₃H₈ClNO | 229.03 |
Table 5: UV-Vis Spectroscopic Data
While UV-Vis spectroscopy is a standard technique for the characterization of heterocyclic compounds, specific λmax values for this compound derivatives are not consistently reported in tabular format in the surveyed literature. Generally, these aromatic and heterocyclic systems exhibit absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of these bands are sensitive to the substitution pattern on the fused ring system.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR instrument for analysis.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
-
Data Acquisition:
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.
-
NMR Spectroscopy (¹H and ¹³C)
-
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to their good solubility and its ability to avoid exchange of labile N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum over a spectral width of approximately 0-15 ppm.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure accurate integration.
-
The number of scans can vary from 8 to 128 depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum over a spectral width of approximately 0-200 ppm.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
-
Mass Spectrometry
-
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or through an LC or GC system.
-
-
Data Acquisition:
-
Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds, typically in positive ion mode ([M+H]⁺).
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers are frequently used.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. In case of HRMS, the exact mass is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.
-
Visualization of Workflows and Pathways
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Inhibition of EGFR Signaling Pathway
Many this compound derivatives have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. The diagram below shows a simplified representation of the EGFR signaling pathway and the point of inhibition.
References
Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their application as anticancer agents.
Core Concepts and Rationale
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various kinases.[1][2] This competitive inhibition disrupts the phosphorylation cascade, thereby modulating cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in cancer.[3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5]
Kinase Inhibition Profile
This compound derivatives have been shown to inhibit a broad spectrum of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and various intracellular kinases like PI3K, mTOR, and PIM-1.[3][5][6][7]
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4b (PD-089828) | PDGFr | 1.11 | [5] |
| FGFr | 0.13 | [5] | |
| EGFr | 0.45 | [5] | |
| c-src | 0.22 | [5] | |
| 4e | FGFr | 0.060 | [5] |
| PDGFr, EGFr, c-src, InsR | >50 | [5] | |
| 5a | EGFR | 0.0367 | [8] |
| B1 | EGFRL858R/T790M | 0.013 | [9] |
| EGFRWT | >0.988 | [9] | |
| 8a | EGFRWT | 0.099 | [10][11] |
| EGFRT790M | 0.123 | [10][11] | |
| 9d | VEGFR-2/KDR | 2.6 | [6] |
| Compound 4 | PIM-1 | 0.0114 | [3] |
| Compound 10 | PIM-1 | 0.0172 | [3] |
| 5o | TTK | 0.023 | [12] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| 4b, 5a | Various | Leukemia, CNS, NSCLC | ~0.01 | [8] |
| 6c | Vascular Smooth Muscle Cells | - | 0.3 | [5] |
| B1 | H1975 | NSCLC | 0.087 | [9] |
| 8a | PC-3 | Prostate Cancer | 7.98 | [11] |
| 9a | PC-3 | Prostate Cancer | 9.26 | [11] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [3] |
| HepG2 | Liver Cancer | 1.13 | [3] | |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | [3] |
| HepG2 | Liver Cancer | 0.99 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of a substituted 2-aminonicotinonitrile with an appropriate reagent, followed by cyclization to form the pyridopyrimidine core. Further modifications can be introduced at various positions. For instance, a multi-step synthesis might involve:
-
Reaction of a substituted pyridine with malononitrile to form a 2-amino-3-cyanopyridine derivative.
-
Cyclization with formic acid or a similar reagent to construct the pyrimidine ring.
-
Introduction of diversity through reactions such as Suzuki cross-coupling at halogenated positions or nucleophilic substitution.[13]
A representative synthesis is the preparation of 2-thioxo-2,3-dihydrothis compound derivatives, which involves elemental and spectral analyses for structural confirmation.[11] The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by condensing a pyrimidine aldehyde with a nitrile, followed by transformation to the final product.[7]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay, often in an ELISA format.
-
Plate Coating : A plate is coated with a substrate specific to the kinase of interest.
-
Kinase Reaction : The purified kinase, the test compound at various concentrations, and ATP are added to the wells.
-
Incubation : The plate is incubated to allow the phosphorylation of the substrate.
-
Detection : A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement : A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[9]
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
GI50/IC50 Calculation : The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.[11][13]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival.
EGFR Signaling Pathway
Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.[9][10]
Caption: EGFR Signaling Pathway Inhibition.
Apoptosis Induction and Cell Cycle Arrest
Several this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 8a was found to induce a 5.3-fold increase in caspase-3 levels in PC-3 cells.[10][11] These compounds can also cause cell cycle arrest at different phases, such as the G0/G1 or S phase, thereby preventing cancer cell division.[8]
Caption: General Experimental Workflow.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.
-
Substitutions at the 2-position: Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound 4b resulted in compound 6c with enhanced potency and bioavailability.[5]
-
Substitutions at the 6-position: Replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective FGFR tyrosine kinase inhibitor (compound 4e).[5]
-
Modifications to the core: The conversion of the thioxo group in some derivatives to a hydrazide moiety significantly enhanced anti-hepatic cancer activity.[2]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The extensive research in this area has led to the identification of potent and selective inhibitors against a range of clinically relevant kinases. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical candidates into effective cancer therapies. The development of dual-target inhibitors based on this scaffold also presents an attractive strategy to overcome drug resistance.[14]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of the Pyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Technical Guide
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, most notably in the realm of anticancer research.[1][2][3] This bicyclic heterocycle, an analog of quinazoline, serves as a versatile framework for the design of potent and selective inhibitors of various protein kinases implicated in cancer progression.[2][4] This technical guide provides an in-depth overview of the anticancer potential of the pyrido[2,3-d]pyrimidin-4(1H)-one core, focusing on its mechanism of action, structure-activity relationships (SAR), and the therapeutic promise of its derivatives.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the this compound scaffold exert their anticancer effects by inhibiting a range of protein kinases that are crucial for tumor growth, proliferation, and survival. The primary mechanism involves competitive binding to the ATP-binding site of these enzymes, thereby blocking downstream signaling pathways.[5][6]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Epidermal Growth Factor Receptor (EGFR): Many pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[5][7][8] These compounds have shown efficacy against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.[5][7][8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, a critical mediator of angiogenesis, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thus impeding tumor growth and metastasis.[9][10][11][12][13]
Inhibition of Non-Receptor Tyrosine Kinases
The pyrido[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of non-receptor tyrosine kinases like BCR-ABL, which is associated with chronic myeloid leukemia (CML).[2] For instance, the derivative PD180970 has demonstrated potent inhibition of Bcr/Abl tyrosine phosphorylation.[2]
Cyclin-Dependent Kinase (CDK) Inhibition
Several pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of CDKs, particularly CDK4 and CDK6, which are key regulators of the cell cycle.[4][6][14][15][16] By inhibiting these kinases, the compounds can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis.[15][17] Palbociclib, an approved CDK4/6 inhibitor for breast cancer, features a related pyrido[2,3-d]pyrimidin-7-one core.[4]
Other Kinase Targets
Derivatives of this scaffold have also shown inhibitory activity against other kinases such as:
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[18]
-
mTOR Kinase: A key component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][19]
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of the this compound core involves a one-pot, three-component reaction.[2] This typically includes the condensation of an aromatic aldehyde, malononitrile, and 6-aminouracil or a related derivative.[2] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]
Another synthetic route involves the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in the presence of a catalyst like nanocrystalline MgO.[2] Further modifications to the core structure can be achieved through various chemical reactions to introduce different substituents and generate a library of derivatives for biological screening.[5][18]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | H1975 (Lung) | Reference |
| 8a | 16.2 | 7.98 | - | - | - | - | [5] |
| 8b | 16 | 18.01 | - | - | - | - | [5] |
| 8d | 7.23 | 7.12 | - | - | - | - | [5] |
| 9a | - | 9.26 | - | - | - | - | [5] |
| 52 | - | 6.6 | 7 | - | 0.3 | - | [2] |
| 53 | - | - | 5.9 | - | - | - | [2] |
| 55 | - | - | - | - | 0.3 | - | [2] |
| 59 | - | - | - | - | 0.6 | - | [2] |
| 60 | - | 5.47 | 6.9 | - | - | - | [2] |
| 63 | 3.36 | 1.54 | - | - | - | - | [2] |
| 15f | 0.41 | 0.36 | - | - | - | - | [17] |
| B1 | - | - | - | - | - | 0.087 | [7][8] |
| B7 | 0.441 | - | - | - | - | 0.023 | [7] |
| B11 | 0.655 | - | - | - | - | 0.106 | [7] |
| 4 | - | - | - | 0.57 | 1.13 | - | [18] |
| 11 | - | - | - | 1.31 | 0.99 | - | [18] |
| 1 | - | - | - | 6.29 | 4.97 | - | [20] |
| Erlotinib | 6.53 | 11.05 | - | - | - | - | [5] |
| Doxorubicin | - | - | 12.8 | - | - | - | [2] |
'-' indicates data not available.
Table 2: Enzyme Inhibition (IC50)
| Compound | Target Kinase | IC50 | Reference |
| 8a | EGFR (WT) | 0.099 µM | [5] |
| 8a | EGFR (T790M) | 0.123 µM | [5] |
| 65 | PDGFr | 1.11 µM | [2] |
| 65 | FGFr | 0.13 µM | [2] |
| 65 | EGFr | 0.45 µM | [2] |
| 65 | c-src | 0.22 µM | [2] |
| PD180970 | Bcr/Abl | 2.5 nM | [2] |
| PD173955 | Bcr/Abl | 2.5 nM | [2] |
| 65 | CDK6 | 115.38 nM | [2] |
| 66 | CDK6 | 726.25 nM | [2] |
| B1 | EGFR (L858R/T790M) | 13 nM | [7][8] |
| 4 | PIM-1 | 11.4 nM | [18] |
| 10 | PIM-1 | 17.2 nM | [18] |
| 9d | VEGFR-2 | 2.6 µM | [9] |
| 1 | EGFR (WT) | 0.093 µM | [20] |
| 1 | EGFR (T790M) | 0.174 µM | [20] |
| Staurosporine | PIM-1 | 16.7 nM | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][21]
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, often employing ELISA-based methods or radiometric assays.[7]
General Protocol (ELISA-based):
-
The kinase enzyme, substrate, and ATP are added to the wells of a microplate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).
-
The signal is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a standard technique to investigate the induction of apoptosis and cell cycle arrest.[14][17]
Protocol for Apoptosis (Annexin V/PI Staining):
-
Cells are treated with the test compound for a specified duration.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.
Protocol for Cell Cycle Analysis:
-
Treated cells are harvested, washed, and fixed (e.g., in cold 70% ethanol).
-
The fixed cells are washed and treated with RNase to remove RNA.
-
Cells are stained with a DNA-binding dye (e.g., Propidium Iodide).
-
The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to target a multitude of oncogenic kinases provides a strong basis for its therapeutic potential. The data presented herein highlights the significant cytotoxic and enzyme inhibitory activities of various derivatives. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapies. The development of dual or multi-target inhibitors based on this scaffold is also an attractive strategy to overcome drug resistance and improve treatment outcomes.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 19. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
Unlocking Novel Antimicrobial Agents: A Technical Guide to Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among these, the pyrido[2,3-d]pyrimidin-4(1H)-one core has emerged as a promising framework for the development of new antibacterial and antifungal agents. This technical guide provides a comprehensive overview of the antimicrobial properties of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, detailing their synthesis, antimicrobial efficacy, and mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial potency of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of clinically relevant bacterial and fungal strains.
Table 1: Antibacterial Activity of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones (MIC in µg/mL)
| Compound ID | Substitution Pattern | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 10a | 2-thioxo | 0.49 - 3.9 | - | - | - | [1][2] |
| 10d-i | Varied substitutions | 0.49 - 7.81 | - | - | - | [1] |
| Series 7-26 | Arylidene hydrazinyl | - | + | + | - | [3] |
| Series 5-8 | Varied substitutions | + | + | + | + | [4] |
Note: "-" indicates data not available. "+" indicates reported activity without specific MIC values in the abstract.
Table 2: Antifungal Activity of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones (MIC in µg/mL)
| Compound ID | Substitution Pattern | Candida albicans | Aspergillus flavus | Geotrichum candidum | Trichophyton rubrum | Reference |
| 10a | 2-thioxo | 31.25 | - | - | - | [1][2] |
| 10d-i | Varied substitutions | 1.95 - 15.63 | - | - | - | [1] |
| Series 7-26 | Arylidene hydrazinyl | + | - | - | - | [3] |
| Series 12-14 | Arylidene derivatives | + | + | + | + | [4] |
Note: "-" indicates data not available. "+" indicates reported activity without specific MIC values in the abstract.
Experimental Protocols
The synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and the evaluation of their antimicrobial properties involve a series of well-defined experimental procedures.
General Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones
A common and effective method for the synthesis of the this compound scaffold is through a multi-step reaction, often beginning with a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with a suitable aminopyrimidine derivative, such as 6-aminouracil or 6-amino-2-thiouracil. To enhance reaction rates and yields, microwave-assisted synthesis is frequently employed.[2]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until the chalcone precipitates.
Step 2: Cyclization to form the this compound core The synthesized chalcone is then reacted with an aminopyrimidine derivative (e.g., 6-aminouracil) in a suitable solvent like dimethylformamide (DMF) or acetic acid.[3] The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, often in the presence of a catalyst such as iodine.[1][2] The product is then isolated through filtration and purified by recrystallization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC).
1. Preparation of Microbial Inoculum:
-
Pure colonies of the test microorganism are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The culture is incubated at an appropriate temperature (typically 37°C for bacteria and 30-35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
The diluted microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated for 16-24 hours at the optimal temperature for the microorganism.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Visualizing Workflows and Mechanisms
To better understand the experimental processes and the underlying mechanisms of action, the following diagrams are provided.
Mechanisms of Antimicrobial Action
The antimicrobial activity of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones is attributed to their ability to interfere with essential microbial pathways.
Antibacterial Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
Many pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial activity by targeting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
The antifungal activity of these compounds is often linked to the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol synthesis pathway, such as lanosterol 14α-demethylase, these compounds lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising cell membrane integrity and function, resulting in fungal cell death.
This technical guide provides a foundational understanding of the antimicrobial properties of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. The presented data and methodologies aim to support researchers and drug development professionals in the design and evaluation of novel antimicrobial agents based on this promising chemical scaffold. Further exploration of structure-activity relationships and in vivo efficacy studies are crucial next steps in translating these findings into clinically effective therapeutics.
References
Methodological & Application
Application Notes: One-Pot Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
Introduction
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community. This interest is primarily due to their wide range of biological and pharmacological activities. Various derivatives of this scaffold have been reported to exhibit properties such as antibacterial, anticancer, antitumor, anti-inflammatory, and kinase inhibitory activities.[1][2][3] For instance, some derivatives act as dihydrofolate reductase (DHFR) inhibitors, while others function as potent tyrosine kinase inhibitors, making them valuable candidates in drug discovery and development.[2][3][4] The pyrido[2,3-d]pyrimidine core is a key pharmacophore in several clinically significant molecules, including the breast cancer drug Palbociclib.[4]
Advantages of One-Pot Synthesis
Traditional multi-step synthetic routes for preparing these complex molecules often suffer from drawbacks such as long reaction times, harsh conditions, the use of hazardous organic solvents, and low overall yields.[5][6] One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative. This approach offers several distinct advantages:
-
Operational Simplicity: Reactants are mixed in a single vessel, proceeding through several transformations without the need to isolate intermediates.[1]
-
Efficiency: One-pot methods often result in high yields and reduced reaction times, sometimes from hours to mere minutes.[1][7]
-
Environmental Friendliness: Many modern one-pot protocols utilize aqueous media or solvent-free conditions, minimizing the use of toxic organic solvents and reducing chemical waste.[8][9]
-
Cost-Effectiveness: By reducing the number of synthetic steps, purification processes, and solvent usage, one-pot synthesis is an economically favorable strategy.[8]
Several catalysts and conditions have been successfully employed for these syntheses, including microwave irradiation, inexpensive catalysts like diammonium hydrogen phosphate (DAHP), sodium lauryl sulfate (SDS) in aqueous media, and solvent-free grinding techniques with nanocatalysts.[8][7][9] These methods facilitate domino reactions, such as Knoevenagel condensation followed by Michael addition and cyclization, to construct the target scaffold efficiently.[1]
Visualized Synthetic Workflow and Mechanism
The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and the proposed reaction mechanism for the one-pot synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Caption: General three-component, one-pot reaction scheme.
Caption: Step-by-step experimental workflow diagram.
Caption: Proposed domino Knoevenagel-Michael-cyclization mechanism.
Experimental Protocols
The following protocols are based on an efficient, environmentally friendly one-pot synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[8][1]
Materials and Equipment
-
Aromatic aldehydes
-
Malononitrile
-
4(6)-Aminouracil
-
Diammonium hydrogen phosphate (DAHP) (for Method B)
-
Ethanol (95%)
-
Dimethylformamide (DMF)
-
Domestic microwave oven (for Method A)
-
Round-bottom flask and reflux condenser (for Method B)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
General Procedure: Method A (Microwave Irradiation)
-
In a suitable vessel, create a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and 4(6)-aminouracil (1 mmol, 0.127 g).
-
Add 5 mL of 95% ethanol to the mixture.
-
Place the vessel in a domestic microwave oven and irradiate at 300 W. Monitor the reaction's progress via Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 10 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid product with cold water (2 x 10 mL) and then with hot ethanol (2 x 5 mL).
-
The crude product can be further purified by recrystallization from a DMF/ethanol mixture to yield the pure compound.
General Procedure: Method B (Catalytic Synthesis)
-
In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), 4(6)-aminouracil (1 mmol, 0.127 g), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 0.013 g, 10 mol%).[8][1]
-
Add 10 mL of a 1:1 mixture of water and ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress via TLC. Reaction times typically range from 4 to 6 hours.
-
Once the reaction is complete, cool the flask to room temperature.
-
Collect the solid precipitate that forms by vacuum filtration.
-
Wash the collected solid with cold water (2 x 10 mL) and then with hot ethanol (2 x 5 mL).
-
Purify the crude product by recrystallization from a DMF/ethanol mixture.
Data Presentation: Synthesis of this compound Derivatives
The table below summarizes the reaction times and yields for the synthesis of various derivatives using the protocols described above.[8][1]
| Entry | Ar- (Aromatic Aldehyde) | Method | Time | Yield (%) |
| 1 | C₆H₅- | A | 5 min | 95 |
| B | 4 h | 90 | ||
| 2 | 4-Cl-C₆H₄- | A | 7 min | 94 |
| B | 5 h | 92 | ||
| 3 | 4-Me-C₆H₄- | A | 8 min | 90 |
| B | 6 h | 85 | ||
| 4 | 4-MeO-C₆H₄- | A | 10 min | 88 |
| B | 6 h | 82 | ||
| 5 | 4-NO₂-C₆H₄- | A | 6 min | 95 |
| B | 4 h | 93 | ||
| 6 | 3-NO₂-C₆H₄- | A | 7 min | 93 |
| B | 5 h | 90 | ||
| 7 | 2-Cl-C₆H₄- | A | 8 min | 90 |
| B | 6 h | 86 |
Method A: Microwave Irradiation (300 W) in Ethanol. Method B: Catalytic (10 mol% DAHP) in H₂O/EtOH at Reflux.
References
- 1. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, is a privileged structure in the development of kinase inhibitors.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of such heterocyclic systems. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and higher purity of the final products.[1][2] This document outlines two robust and reproducible microwave-assisted protocols for the synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.
Advantages of Microwave-Assisted Synthesis
Compared to classical thermal heating, microwave-assisted synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones offers several key benefits:
-
Rapid Reaction Times: Reactions that typically take several hours to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[3][4]
-
Higher Yields: The efficient and controlled heating provided by microwaves can lead to a significant increase in product yields.[2]
-
Improved Purity: Faster reaction times and more uniform heating can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly synthetic processes.
Data Presentation
The following tables summarize the quantitative data from representative microwave-assisted syntheses of Pyrido[2,3-d]pyrimidin-4(1H)-ones, showcasing the efficiency of these methods with various substrates.
Table 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines [1]
| Entry | Aromatic Aldehyde | Product | Time (min) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | 7-amino-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 10 | 250 | 92 |
| 2 | 4-Chlorobenzaldehyde | 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 8 | 250 | 95 |
| 3 | 4-Methylbenzaldehyde | 7-amino-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 10 | 250 | 90 |
| 4 | 4-Methoxybenzaldehyde | 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 8 | 250 | 93 |
| 5 | 4-Nitrobenzaldehyde | 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 7 | 250 | 96 |
Table 2: Comparison of Microwave vs. Conventional Synthesis of 2-Thioxodihydropyrido[2,3-d]pyrimidines [3][4]
| Method | Solvent | Catalyst | Time | Yield (%) |
| Microwave | DMF | I2 (10 mol%) | 30 min | 85 |
| Conventional | DMF | I2 (10 mol%) | 15 h | 70 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles
This protocol is based on the efficient one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil under microwave irradiation.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
4(6)-Aminouracil (1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Ethanol for recrystallization
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 250 W with stirring. The reaction temperature will reach approximately 120°C.[1]
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 7-10 minutes.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Synthesis of 2-Thioxodihydropyrido[2,3-d]pyrimidines
This protocol outlines an improved synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines using iodine as a catalyst in DMF under microwave irradiation.[3][4]
Materials:
-
Appropriate chalcone (1 mmol)
-
Thiourea (1.2 mmol)
-
Potassium hydroxide (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Iodine (I2) (10 mol%)
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reaction vial, combine the chalcone (1 mmol), thiourea (1.2 mmol), and potassium hydroxide (2 mmol).
-
Add 5 mL of DMF and 10 mol% of iodine to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 30 minutes at a temperature of 100°C with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (30 g).
-
Acidify the mixture with dilute hydrochloric acid (10% v/v) to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic impurities.
-
Dry the crude product and purify by column chromatography or recrystallization as required.
Visualizations
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.
Caption: Workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.
Caption: Workflow for the synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines.
References
- 1. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrido[2,3-d]pyrimidin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[2,3-d]pyrimidin-4(1H)-ones constitute a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4]
These application notes provide a comprehensive overview of a modern and efficient one-pot, three-component synthesis protocol for substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. The presented methodologies are designed to be straightforward, high-yielding, and adaptable for the generation of diverse compound libraries for further investigation.
Synthetic Strategies
The synthesis of the pyrido[2,3-d]pyrimidine core is most effectively achieved through multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and reduced waste generation.[5] A common and versatile approach involves the condensation of an aminopyrimidine derivative, an aldehyde, and a C2-synthon like malononitrile or an active methylene compound.[6][7]
The reaction can be catalyzed by a variety of catalysts, including Brønsted or Lewis acids, and can often be accelerated using microwave irradiation.[6][8] The choice of catalyst and reaction conditions can influence the reaction time and overall yield.
Data Presentation: One-Pot Synthesis of Substituted 5-amino-7-aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
The following table summarizes the synthesis of a series of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones via a one-pot three-component reaction of 6-aminothiouracil, various aromatic aldehydes, and malononitrile. This reaction proceeds through a domino Knoevenagel-Michael addition-cyclization sequence.[6]
| Entry | Ar-CHO | Catalyst (mol%) | Solvent | Method | Time | Yield (%) |
| 1 | C₆H₅CHO | (NH₄)₂HPO₄ (10) | H₂O/EtOH | Reflux | 5 h | 92 |
| 2 | 4-ClC₆H₄CHO | (NH₄)₂HPO₄ (10) | H₂O/EtOH | Reflux | 4 h | 95 |
| 3 | 4-MeOC₆H₄CHO | (NH₄)₂HPO₄ (10) | H₂O/EtOH | Reflux | 6 h | 90 |
| 4 | 4-NO₂C₆H₄CHO | (NH₄)₂HPO₄ (10) | H₂O/EtOH | Reflux | 3 h | 96 |
| 5 | C₆H₅CHO | None | H₂O/EtOH | Microwave | 5 min | 94 |
| 6 | 4-ClC₆H₄CHO | None | H₂O/EtOH | Microwave | 4 min | 96 |
| 7 | 4-MeOC₆H₄CHO | None | H₂O/EtOH | Microwave | 7 min | 92 |
| 8 | 4-NO₂C₆H₄CHO | None | H₂O/EtOH | Microwave | 3 min | 97 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 5-amino-7-aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
Materials:
-
6-Aminothiouracil
-
Substituted aromatic aldehyde
-
Malononitrile
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) (for catalytic method)
-
Ethanol (EtOH)
-
Distilled water (H₂O)
Procedure (Catalytic Method):
-
To a round-bottom flask, add 6-aminothiouracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and diammonium hydrogen phosphate (0.1 mmol, 10 mol%).
-
Add a mixture of ethanol and water (e.g., 10 mL, 1:1 v/v) as the solvent.
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for the time indicated in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Procedure (Microwave-Assisted Method):
-
In a microwave-safe vessel, combine 6-aminothiouracil (1 mmol), the substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add a mixture of ethanol and water (e.g., 5 mL, 1:1 v/v).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for the specified time.
-
After irradiation, cool the vessel to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final product.
Visualization of Synthetic Pathway and Biological Relevance
Synthetic Workflow
The following diagram illustrates the general one-pot, three-component synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.
Caption: General workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones.
EGFR Signaling Pathway Inhibition
Certain substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3] The diagram below provides a simplified overview of this pathway and the point of inhibition.
Caption: Inhibition of the EGFR signaling pathway by Pyrido[2,3-d]pyrimidin-4(1H)-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Pyrido[2,3-<i>d</i>]pyrimidines and 1,2,4-Triazolo[4,3−a]pyrimidines Using a Tropine-Based Dicationic Molten Salt as an Active Catalyst - ProQuest [proquest.com]
Application Notes and Protocols: In Vitro Evaluation of Pyrido[2,3-d]pyrimidin-4(1H)-one Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. The protocols outlined below cover key experiments to determine the cytotoxic and mechanistic characteristics of this class of compounds, which have shown considerable promise as potential anticancer agents.[1][2][3][4]
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antitumor effects.[1][2][3] Research has demonstrated that these compounds can target various crucial components of cancer progression, such as protein kinases (e.g., EGFR, PIM-1, CDKs) and other cellular processes, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7][8] The exploration of novel Pyrido[2,3-d]pyrimidine derivatives is an active area of research aimed at developing more selective and potent cancer therapies.[1][4][8]
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against several human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
| Compound ID | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference Drug |
| 8a | 16.2 | 7.98 | - | - | - | Erlotinib (6.53) |
| 8b | 16 | - | - | - | - | Erlotinib (6.53) |
| 8d | 7.23 | 7.12 | - | - | - | Erlotinib (11.05) |
| 52 | - | 6.6 | 7 | - | 0.3 | Doxorubicin (6.8) |
| 53 | - | - | 5.9 | - | - | Doxorubicin (12.8) |
| 55 | - | - | - | - | 0.3 | Doxorubicin |
| 59 | - | - | - | - | 0.6 | Doxorubicin |
| 60 | - | 5.47 | 6.9 | - | - | Doxorubicin (6.8) |
| 15f | 0.41 | 0.36 | - | - | - | - |
| 4 | - | - | - | 0.57 | 1.13 | - |
| 11 | - | - | - | 1.31 | 0.99 | - |
Data compiled from multiple sources.[1][6][9][10]
Table 2: Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (µM) |
| 8a | EGFRWT | 0.099 |
| 8a | EGFRT790M | 0.123 |
| 65 | PDGFr | 1.11 |
| 65 | FGFr | 0.13 |
| 65 | EGFr | 0.45 |
| 65 | c-src | 0.22 |
| PD180970 | p210Bcr-Abl | 0.17 |
| 4 | PIM-1 | 0.0114 |
| 10 | PIM-1 | 0.0172 |
| B1 | EGFRL858R/T790M | 0.013 |
Data compiled from multiple sources.[1][6][9][11][12]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A-549, PC-3, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[8]
Protocol:
-
Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[8]
Kinase Inhibition Assay
Many Pyrido[2,3-d]pyrimidine derivatives are designed as kinase inhibitors. In vitro kinase assays are essential to determine their specific activity against target kinases.[8]
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate. Various detection methods can be used, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., HTRF), and luminescence-based assays.[8]
Protocol (General):
-
Reaction Setup: In a microplate, combine the target kinase, a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the this compound compound at various concentrations.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific period to allow for the phosphorylation reaction.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method appropriate for the assay format.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer evaluation.
Signaling Pathway: Apoptosis Induction
Caption: Apoptosis induction pathway.
Signaling Pathway: Cell Cycle Arrest
Caption: G1 phase cell cycle arrest mechanism.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of Pyrido[2,3-d]pyrimidin-4(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing kinase inhibition assays for compounds featuring the Pyrido[2,3-d]pyrimidin-4(1H)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.[1][2][3] This document outlines detailed protocols for biochemical assays targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Additionally, it includes a summary of reported inhibitory activities and visual representations of a typical experimental workflow and a relevant signaling pathway.
Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones as Kinase Inhibitors
The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known to be a potent ATP-competitive inhibitor of various protein kinases.[3][4] Modifications to this core structure have led to the development of selective inhibitors targeting kinases involved in cell proliferation, differentiation, and angiogenesis.[2][3] The data and protocols presented herein are intended to facilitate the screening and characterization of novel this compound derivatives.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound compounds against various protein kinases. Lower IC50 values are indicative of higher inhibitory potency.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8a | EGFR (wild-type) | 0.099 | [5][6] |
| Compound 8a | EGFR (T790M mutant) | 0.123 | [5][6] |
| Compound B1 | EGFR (L858R/T790M mutant) | 0.013 | [7] |
| Compound 65 | PDGFr | 1.11 | [3] |
| Compound 65 | FGFr | 0.13 | [3] |
| Compound 65 | EGFr | 0.45 | [3] |
| Compound 65 | c-src | 0.22 | [3] |
| PD180970 | p210Bcr-Abl (in vivo) | 0.170 | [3][4] |
| PD180970 | Gab2 and CrkL (in vivo) | 0.080 | [3][4] |
| PD180970 | p210Bcr-Abl (in vitro) | 0.005 | [4] |
| Compound 5o | TTK | 0.023 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols can be adapted for specific this compound compounds and target kinases.
EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely proportional to kinase activity.[9]
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute further in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound to the wells of the assay plate. For control wells, add 2.5 µL of kinase buffer with the same DMSO concentration.
-
Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[12]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.[12]
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][13]
VEGFR-2 Kinase Inhibition Assay (TR-FRET-Based)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]
-
This compound test compounds
-
Stop/Detection Solution (EDTA, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC))[12]
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Assay Plate Setup: Add 2.5 µL of the test compound dilution to the wells of the plate.
-
Enzyme Addition: Add 2.5 µL of the VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature.[12]
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.[12]
-
Incubation: Incubate for 60 minutes at room temperature.[12]
-
Reaction Termination and Detection: Add 5 µL of the stop/detection solution and incubate for 60 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.[12]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[12] Normalize the data using controls and determine the IC50 value as described for the EGFR assay.
CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a substrate.
Materials:
-
Active CDK2/Cyclin A2 enzyme complex
-
Substrate (e.g., Histone H1)[14]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][14]
-
[γ-³³P]-ATP
-
This compound test compounds
-
P81 phosphocellulose paper
-
1% Phosphoric Acid Solution
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase assay buffer, CDK2 substrate, and the active CDK2/Cyclin A2 enzyme.[14]
-
Compound Addition: Add serial dilutions of the test compound to the reaction mixture and incubate for 10-15 minutes at room temperature.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.[14]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[14]
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[14]
-
Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[14]
-
Data Acquisition: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition (calculated from the reduction in radioactivity) versus the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
VEGF Signaling Pathway
The diagram below depicts a simplified representation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a key target for many this compound compounds that inhibit VEGFR-2.
Caption: Simplified VEGF signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly as inhibitors of various protein kinases implicated in cancer and other diseases. The following protocols and data are intended to serve as a practical resource for researchers investigating the cellular effects of these compounds.
Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones
The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including potent inhibition of key enzymes in cell signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Common molecular targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), making them promising candidates for the development of novel therapeutics, particularly in oncology.[3][4][5][6]
Data Presentation: In Vitro Efficacy of Representative this compound Derivatives
The following tables summarize the quantitative data from cell-based assays of various this compound derivatives, providing a comparative overview of their cytotoxic, pro-apoptotic, and cell cycle-modulating activities.
Table 1: Cytotoxicity (IC₅₀) of this compound Derivatives in Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [7][8] |
| HepG2 | Liver Cancer | 1.13 | [7] | |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | [7] |
| HepG2 | Liver Cancer | 0.99 | [7] | |
| Compound 8a | A-549 | Lung Cancer | 16.2 | [3][9] |
| PC-3 | Prostate Cancer | 7.98 | [3][9] | |
| HCT-116 | Colon Cancer | 25.61 | [9] | |
| Compound 8d | A-549 | Lung Cancer | 7.23 | [3] |
| PC-3 | Prostate Cancer | 7.12 | [3] | |
| Compound B1 | NCI-H1975 | Lung Cancer | 0.087 | [4][10] |
Table 2: Apoptosis Induction by this compound Derivatives
| Derivative | Cell Line | Treatment | Total Apoptosis (%) | Caspase-3 Activation (Fold Increase) | Reference |
| Compound 4 | MCF-7 | IC₅₀ (0.57 µM) for 48h | 36.14 (vs. 0.62 in control) | Not Reported | [8][11] |
| Compound 8a | PC-3 | Not Specified | Significant apoptotic effect | 5.3 | [3][12] |
| Compound 65 | PC-3 | Not Specified | 1.9-fold increase | Primary activation | [1] |
| MCF-7 | Not Specified | 1.8-fold increase | Not Specified | [1] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound Derivatives
| Derivative | Cell Line | Treatment | Effect on Cell Cycle | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
| Compound 4 | MCF-7 | IC₅₀ (0.57 µM) for 48h | G1 Phase Arrest | 56.36 (vs. 48.37 in control) | 4.47 (vs. 18.86 in control) | [8] |
| Compound 8a | PC-3 | Not Specified | Pre-G1 Arrest | Not Reported | Not Reported | [3][12] |
| Compound B1 | NCI-H1975 | Not Specified | G2/M Phase Block | Not Reported | Not Reported | [4][10] |
Experimental Protocols
The following are detailed protocols for the key cell-based assays used to characterize this compound derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A-549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptosis induced by this compound derivatives using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways
This compound derivatives often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate some of the commonly targeted pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[7] Aberrant activation of this pathway is a common feature in many cancers.[13]
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[14] Their dysregulation is a hallmark of cancer.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death that can be activated by cellular stress, including the action of chemotherapeutic agents.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrido[2,3-d]pyrimidin-4(1H)-one as a Scaffold for EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold in the design and development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with data presentation and visualization of key biological pathways and workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][2] The this compound scaffold has emerged as a promising framework for the development of potent and selective EGFR inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, including the clinically relevant T790M resistance mutation.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives as EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives against EGFR WT and EGFR T790M
| Compound | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference |
| 8a | 0.099 | 0.123 | [4][5] |
| 8b | 0.419 | 0.290 | [6] |
| 9a | 0.594 | 0.571 | [6] |
| B1 | >1 (selective) | 0.013 | [3][7][8] |
Table 2: Anti-proliferative Activity of Selected this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | A-549 (Lung) | 16.2 | [6] |
| 8a | PC-3 (Prostate) | 7.98 | [5][6] |
| 8a | HCT-116 (Colon) | 25.61 | [6] |
| B1 | H1975 (Lung, L858R/T790M) | 0.087 | [3][7][8] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][9] this compound-based inhibitors typically act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and subsequent downstream signaling.[9]
Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.
General Workflow for Screening EGFR Inhibitors
The process of identifying and characterizing novel EGFR inhibitors from a library of this compound derivatives typically follows a standardized workflow. This begins with an in vitro kinase assay to determine the direct inhibitory effect on the EGFR enzyme, followed by cell-based assays to assess anti-proliferative activity and the impact on EGFR signaling within a cellular context.
Caption: A general experimental workflow for the screening and identification of novel EGFR inhibitors.
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (WT or mutant)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]
-
ATP
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Add 2 µL of EGFR kinase solution (concentration optimized as per manufacturer's instructions) to each well and incubate for 30 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at the Km concentration for ATP).[10][11]
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[11] This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[11]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Treat the cells with various concentrations of the test compounds (and a DMSO control) and incubate for 72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of the compounds on EGFR phosphorylation in cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
EGF
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[1]
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to about 90% confluency.[10]
-
Starve the cells in serum-free medium for 16-18 hours.[10]
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.[10]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.[10]
-
Wash the cells with cold PBS and lyse them on ice.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[9]
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9]
-
To normalize the data, strip the membrane and re-probe with antibodies against total EGFR and a loading control like β-actin.[1][9]
-
Quantify the band intensities using densitometry software.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Pyrido[2,3-d]pyrimidin-4(1H)-ones in Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a versatile framework for the design of novel therapeutic agents. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, with a focus on their roles in oncology, inflammation, and infectious diseases.
Application Notes
This compound derivatives have been extensively explored as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] Their mechanism of action frequently involves competitive binding at the ATP-binding site of these enzymes.[2]
Oncology: In the field of oncology, these compounds have shown significant promise. They have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer, and have demonstrated activity against both wild-type and mutant forms of the receptor.[3][4] Furthermore, derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers, including breast and liver cancer.[5] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in inflammatory signaling pathways that can contribute to cancer development.[6][7]
Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of pyrido[2,3-d]pyrimidin-4(1H)-ones are also well-documented. Certain derivatives have exhibited significant analgesic and anti-inflammatory activities in preclinical models.[8] Some compounds have been investigated as inhibitors of macrophage colony-stimulating factor-1 receptor (FMS), a target for treating rheumatoid arthritis and other chronic inflammatory diseases.[9]
Antimicrobial Activity: The therapeutic potential of this scaffold extends to infectious diseases. Several this compound derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data for various this compound derivatives across different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 8a | PC-3 (Prostate) | 7.98 | [7] |
| 8d | PC-3 (Prostate) | 7.12 | [7] |
| 8d | A-549 (Lung) | 7.23 | [7] |
| 9a | PC-3 (Prostate) | 9.26 | [7] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [2] |
| Compound 11 | MCF-7 (Breast) | 1.31 | [2] |
| Compound 4 | HepG2 (Liver) | 1.13 | [2] |
| Compound 11 | HepG2 (Liver) | 0.99 | [2] |
| Compound 63 | PC-3 (Prostate) | 1.54 | [2] |
| Compound 63 | A-549 (Lung) | 3.36 | [2] |
| Compound 64 | PC-3 (Prostate) | 0.36 | [2] |
| Compound 64 | A-549 (Lung) | 0.41 | [2] |
| Compound B1 | H1975 (Lung) | 0.087 | [12] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8a | EGFRWT | 99 | [7] |
| Compound 8a | EGFRT790M | 123 | [7] |
| Compound 8d | EGFRT790M | 290 | [7] |
| Compound 9a | EGFRT790M | 571 | [7] |
| Compound 4 | PIM-1 | 11.4 | [2] |
| Compound 10 | PIM-1 | 17.2 | [2] |
| PD180970 | p210Bcr-Abl | 170 | [2] |
| Compound 65 | CDK6 | 115.38 | [2] |
| Compound B1 | EGFRL858R/T790M | 13 | [12] |
| Compound B7 | EGFRL858R/T790M | 5.9 | [12] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 10a | Bacteria (Broad Spectrum) | 0.49-3.9 | [10] |
| 10a | Fungi | 31.25 | [10] |
| 10d-i | Bacteria (Broad Spectrum) | 0.49-7.81 | [11] |
| 10d-i | Fungi | 1.95-15.63 | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer and antimicrobial effects. Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action, predicting binding affinities, and guiding the rational design of novel and more effective therapeutic agents.
Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-ones
The Pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Molecular docking studies have been pivotal in identifying and optimizing this compound derivatives as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[4][5][6]
Data Presentation: Summary of In Silico and In Vitro Data
The following tables summarize key quantitative data from various studies on this compound derivatives, including their inhibitory concentrations (IC₅₀) against different cancer cell lines and target kinases, as well as their predicted binding energies from molecular docking simulations.
Table 1: Anticancer Activity and Kinase Inhibition of Selected this compound Derivatives
| Compound ID | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| Series 1 (EGFR Inhibitors) | |||
| Compound 8a | EGFRʷᵗ | 0.099 | [7] |
| EGFRᵗ⁷⁹⁰ᵐ | 0.123 | [7] | |
| PC-3 (Prostate Cancer) | 7.98 | [7] | |
| A-549 (Lung Cancer) | 16.2 | [7] | |
| Compound 8b | EGFRʷᵗ | 0.419 | [7] |
| Compound 9a | EGFRʷᵗ | 0.594 | [7] |
| Series 2 (VEGFR-2/HER-2 Inhibitors) | |||
| Compound 5a | VEGFR-2 | 0.217 | [5] |
| HER-2 | 0.168 | [5] | |
| MCF-7 (Breast Cancer) | 1.77 | [5] | |
| Compound 5e | VEGFR-2 | 0.124 | [5] |
| HER-2 | 0.077 | [5] | |
| MCF-7 (Breast Cancer) | 1.39 | [5] | |
| Series 3 (PIM-1 Kinase Inhibitors) | |||
| Compound 4 | PIM-1 | 0.0114 | [6] |
| MCF-7 (Breast Cancer) | 0.57 | [6] | |
| HepG2 (Liver Cancer) | 1.13 | [6] | |
| Compound 10 | PIM-1 | 0.0172 | [6] |
| Series 4 (Antimicrobial Activity) | |||
| Compound 10a | Antibacterial (various strains) | 0.49-3.9 (MIC, µg/mL) | [8] |
| Antifungal (various strains) | 31.25 (MIC, µg/mL) | [8] |
Table 2: Molecular Docking Scores of this compound Derivatives against Kinase Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| EGFR Kinase Domain | |||
| Top Analogs | 3POZ | -9.6 to -10.2 | [4][9][10] |
| Doxorubicin (control) | 3POZ | -8.7 | [4][9][10] |
| VEGFR-2 Kinase Domain | |||
| Compound 9d | Not Specified | Not Specified | [11] |
| PIM-1 Kinase | |||
| Compound 4 | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides a generalized, detailed protocol for performing molecular docking studies of this compound derivatives, based on common practices in the field.[12][13][14]
Protocol 1: Molecular Docking of this compound Derivatives against a Target Kinase
1. Preparation of the Receptor (Protein)
-
1.1. Protein Selection and Retrieval:
-
Identify the target kinase of interest (e.g., EGFR, VEGFR-2).
-
Download the 3D crystal structure of the protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.[14]
-
-
1.2. Protein Preparation:
-
Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to prepare the protein.
-
Remove water molecules and any co-solvents.
-
Add polar hydrogen atoms and assign appropriate atom types and charges.
-
Repair any missing side chains or loops if necessary.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
2. Preparation of the Ligands (this compound Derivatives)
-
2.1. Ligand Sketching and Optimization:
-
Draw the 2D structures of the this compound derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and partial charges.
-
3. Molecular Docking Simulation
-
3.1. Grid Generation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the active site residues.
-
-
3.2. Docking Execution:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the defined binding site of the receptor.[15]
-
The docking algorithm will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity (docking score) for each pose.[12]
-
-
3.3. Analysis of Docking Results:
-
Analyze the docking poses and scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
Compare the binding mode of the designed ligands with that of known inhibitors.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the molecular docking of this compound derivatives.
Caption: A flowchart illustrating the general workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.
Conclusion
Molecular docking is a powerful computational tool that provides valuable insights into the binding mechanisms of this compound derivatives with their biological targets. The data and protocols presented here serve as a guide for researchers in the field of drug discovery and development, facilitating the design of more potent and selective inhibitors for various therapeutic applications. The strong correlation often observed between in silico predictions and in vitro activity underscores the importance of integrating computational methods in modern drug design pipelines.[4][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 11. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives, along with methodologies for their antimicrobial screening. The provided information is intended to guide researchers in the development of novel antimicrobial agents based on this privileged heterocyclic scaffold.
Introduction
The Pyrido[2,3-d]pyrimidine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The growing threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[4][5][6] This document outlines synthetic strategies and antimicrobial evaluation protocols to facilitate research and development in this area.
Synthesis of this compound Derivatives
Several synthetic routes have been established for the preparation of the pyrido[2,3-d]pyrimidine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for some common and efficient synthetic approaches.
Protocol 1: One-Pot, Three-Component Synthesis
This protocol describes a one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives from an aminopyrimidine, an aldehyde, and an active methylene compound, often facilitated by a catalyst.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), and Meldrum's acid (1 mmol) in the presence of a catalytic amount of HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst.[7]
-
Reaction Conditions: Heat the reaction mixture at 60°C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 10 minutes. Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrido[2,3-d]pyrimidine derivatives.[2][4][6]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, mix 6-aminothiouracil (1 mmol), an appropriate arylidenemalononitrile derivative (1 mmol), and a catalytic amount of iodine (10 mol%) in dimethylformamide (DMF).[4][6]
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and power for 30 minutes.[4][6]
-
Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Antimicrobial Screening Protocols
The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. The following protocols outline standard methods for determining the in vitro antimicrobial efficacy of this compound derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[8]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using the appropriate broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
The antimicrobial activity of synthesized this compound derivatives is typically summarized in tables of Minimum Inhibitory Concentration (MIC) values.
Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 10a | 0.49 - 3.9 | - | - | - | [4][5][6] |
| 10d-i | 0.49 - 7.81 | - | - | - | [4][5][6] |
| 14 | 15 | 4 | 18 | 14 | [9] |
Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus flavus | Geotrichum candidum | Trichophyton rubrum | Reference |
| 10a | 31.25 | - | - | - | [4][5][6] |
| 10d-i | 1.95 - 15.63 | - | - | - | [4][5][6] |
| 14 | 15 | 18 | 4 | 15 | [10] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Consistently Low Product Yield
Q1: My reaction is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach is crucial to identify and resolve the issue.[1] Potential causes include:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider incrementally increasing the reaction time or temperature. For certain multi-component reactions, microwave irradiation has been demonstrated to significantly decrease reaction times and boost yields.[2][3][4]
-
-
Suboptimal Catalyst: The choice of catalyst and its concentration are critical.
-
Solution: A range of catalysts can be employed. While some reactions proceed without a catalyst, others benefit from acidic or basic catalysts. For instance, diammonium hydrogen phosphate (DAHP) has been effectively used in aqueous media.[2] Experiment with different catalysts and vary their loading to determine the optimal conditions for your specific substrates.
-
-
Poor Quality Starting Materials: The purity of reagents and solvents can significantly impact the reaction outcome.
-
Solution: Ensure the purity of your starting materials and reagents. Impurities, especially water in solvents, can interfere with the reaction chemistry.[1] Re-purify starting materials if necessary.
-
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting reaction conditions, such as lowering the temperature, may help minimize the formation of side products.[1] Ensure precise control over the stoichiometry of the reactants.
-
-
Work-up and Purification Losses: Significant product loss can occur during extraction, crystallization, and chromatographic purification.
-
Solution: Review and optimize your work-up and purification procedures to minimize losses. Ensure consistency in these steps between batches.[1]
-
Issue 2: Batch-to-Batch Variability
Q2: I am observing significant variability in yield and purity between different batches of my synthesis. What could be the reasons for this inconsistency?
A: Batch-to-batch variability is a common challenge in chemical synthesis and can be attributed to several factors:[1]
-
Raw Material Quality: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents can lead to inconsistent outcomes.[1]
-
Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can significantly affect product yield and purity.[1]
-
Solvent Quality: The presence of impurities, particularly water, in solvents can interfere with the reaction.[1]
-
Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatography can result in batches with different purity profiles.[1]
-
Human Factors: Differences in experimental techniques and handling between operators can introduce variability.[1]
To address this, it is crucial to standardize all experimental parameters and meticulously document each step. Re-analyzing starting materials for each batch can also help identify the root cause of the variability.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of this compound synthesis.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | - | DMF | 15-20 h | Low | [3][4] |
| Microwave Irradiation | I₂ (10) | DMF | 30 min | 59 | [3][4] |
| Microwave Irradiation | - | Acetic Acid/Ethylene Glycol | 5 min | 90-93 | [2] |
| Microwave Irradiation | DAHP (10) | Aqueous Ethanol | 5-10 min | 82-95 | [2] |
Table 2: Effect of Different Catalysts on a One-Pot, Three-Component Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ (10) | Ethanol | 80 | 3 | 92 | [1] |
| DAHP (10) | Aqueous Ethanol | Reflux | 5 | 95 | [2] |
| ZrO₂ Nanoparticles (10) | Solvent-free | - | - | High | [5] |
| [γ-Fe₂O₃@HAp-SO₃H] | Solvent-free | 60 | - | up to 94 | [6] |
| InBr₃ | Solvent-free | - | 15 min | 95 | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to this compound.
Protocol 1: Microwave-Assisted One-Pot Synthesis from 6-Aminouracil
This protocol is adapted from a method utilizing microwave irradiation for a rapid and high-yield synthesis.[2]
Materials:
-
4(6)-Aminouracil
-
Aromatic aldehyde
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP)
-
Aqueous Ethanol
Procedure:
-
In a microwave-safe vessel, combine 4(6)-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add aqueous ethanol as the solvent.
-
Add DAHP (10 mol%) as the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a suitable power level to maintain reflux.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure this compound derivative.
Protocol 2: Improved Synthesis of 2-Thioxo-dihydrothis compound via Microwave Irradiation
This protocol describes an optimized, expeditious synthesis using microwave irradiation.[3][4]
Materials:
-
Chalcone starting material
-
6-Amino-2-thiouracil
-
Iodine (I₂)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone starting material (1 mmol) and 6-amino-2-thiouracil (1 mmol) in DMF.
-
Add iodine (10 mol%) to the mixture.
-
Seal the vessel and subject it to microwave irradiation for 30 minutes at a temperature of 160°C.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
General Synthesis Pathway
References
- 1. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 2. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with this class of compounds due to their often planar and rigid structures. Initial steps to consider are:
-
pH Modification: Since the pyridine and pyrimidine rings contain basic nitrogen atoms, adjusting the pH of your aqueous solution to be more acidic can protonate these sites, leading to increased solubility. However, be mindful that pH changes can potentially affect the compound's activity and the stability of your experimental system.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of your compound. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG 400), and propylene glycol.[1] It is crucial to test a range of co-solvent concentrations to find the optimal balance between solubility enhancement and potential toxicity or interference in your assay.[2]
Q2: I'm still facing solubility issues after trying basic pH and co-solvent adjustments. What are more advanced techniques I can employ?
A2: For persistent solubility problems, several advanced formulation strategies can be explored:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[3][4] The drug can exist in an amorphous form, which generally has a higher apparent solubility and dissolution rate compared to its crystalline form.[5]
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area, which can lead to enhanced dissolution velocity and saturation solubility.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[2]
-
Prodrug Approach: This involves chemically modifying the derivative to create a more soluble version (the prodrug) that, once administered, is converted back to the active compound in vivo.
Q3: Are there any structural modifications I can make to the this compound scaffold to inherently improve solubility?
A3: Yes, medicinal chemistry strategies can be employed during the synthesis of new analogs. One approach is to disrupt the planarity of the molecule to reduce crystal packing energy. For a related pyrazolo-pyrimidinone scaffold, replacing a rigid amide linker with a more flexible amine linker was shown to improve aqueous solubility.[7] Introducing polar functional groups or ionizable moieties can also enhance aqueous solubility.
Troubleshooting Guides
Problem 1: Compound precipitates out of solution during my in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit in Assay Buffer | Determine the kinetic solubility of your compound in the final assay buffer. A detailed protocol for this is provided below. |
| Co-solvent Shock | When adding a concentrated stock solution (e.g., in DMSO) to the aqueous assay buffer, the rapid change in solvent polarity can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing, or prepare an intermediate dilution in a buffer with a higher co-solvent concentration. |
| pH Incompatibility | The pH of your stock solution and the final assay buffer may be significantly different, leading to precipitation upon mixing. Ensure the pH of all solutions is compatible. |
| Compound Degradation | The compound may be unstable in the assay buffer over the duration of the experiment. Assess the chemical stability of your derivative under the assay conditions. |
Problem 2: Inconsistent results in biological assays, possibly due to poor solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Undissolved Particulate Matter | Incomplete dissolution of the compound can lead to variable concentrations in your assays. Visually inspect your solutions for any particulates. If present, consider filtration through a compatible filter (e.g., PTFE). |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Using low-adhesion microplates and tubes can mitigate this issue. |
| Aggregation | At concentrations above their solubility limit, compounds can form aggregates that may have different biological activities or interfere with assay readouts. Dynamic light scattering (DLS) can be used to check for aggregation. |
Quantitative Data
The following table summarizes available solubility data for a representative this compound analog and related pyrimidine derivatives to provide a general understanding of the solubility improvements that can be achieved.
| Compound Scaffold | Modification/Formulation | Solvent/Buffer | Reported Solubility |
| Pyrazolo-pyrimidinone | Amide Linker | PBS, pH 7.4 | 4.6 µM |
| Pyrazolo-pyrimidinone | Amine Linker | PBS, pH 7.4 | 74 ± 7 µM[7] |
| Pyrazolo[3,4-d]pyrimidine | Solid Dispersion (10% drug in PVPVA) | Aqueous Media | Enhanced apparent water solubility leading to improved cytotoxicity[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement
This protocol is adapted from a method used for pyrazolo-pyrimidinone analogs.[7]
-
Prepare a 100 mM stock solution of the this compound derivative in DMSO.
-
Add 1 µL of the DMSO stock solution to 1 mL of Phosphate Buffered Saline (PBS), pH 7.4, to achieve a final concentration of 100 µM in 0.1% DMSO.
-
Vortex the solution for 1 minute.
-
Equilibrate the solution on an end-to-end rotator at room temperature for 24 hours.
-
Filter the solution through a 0.22 µm filter to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Solid Dispersion for Solubility Enhancement
This is a general procedure based on the principles of solid dispersion formulation.[3][4]
-
Select a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or polyvinylpyrrolidone-vinyl acetate copolymer (PVPVA)).
-
Dissolve both the this compound derivative and the polymer in a common volatile organic solvent (e.g., methanol, acetone). The drug-to-polymer ratio can be varied (e.g., 1:9, 2:8 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped and milled into a fine powder.
-
The aqueous solubility of the solid dispersion can then be determined and compared to the unformulated compound.
Visualizations
Signaling Pathway Diagrams
This compound derivatives have been identified as inhibitors of several protein kinases involved in cell signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the points of intervention for some of these kinases.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the PIM-1 kinase signaling pathway.
Caption: Inhibition of the CDK4/6-Rb cell cycle pathway.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrido[2,3-d]pyrimidin-4(1H)-one Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Pyrido[2,3-d]pyrimidin-4(1H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most common purification techniques for this compound analogs are recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the purity requirements, the scale of the purification, and the physicochemical properties of the analog.
Q2: How do I choose the right purification technique for my compound?
A2: The selection of a purification technique is guided by several factors:
-
Recrystallization is a cost-effective method suitable for solid compounds that are thermally stable and have different solubility profiles from their impurities in a given solvent at different temperatures.[1]
-
Flash Column Chromatography is a versatile and widely used technique for purifying compounds from complex mixtures based on their polarity.[1] It is effective for separating compounds with different retention factors (Rf) on a stationary phase like silica gel.
-
Preparative HPLC offers the highest resolution and is ideal for obtaining highly pure compounds, especially for challenging separations or for the final purification step in drug development.[1][2][3]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, reagents, catalysts, and by-products from side reactions.[1] For example, in multi-component reactions used to synthesize these analogs, you might find residual aldehydes, malononitrile, or 6-aminouracil derivatives.[4]
Troubleshooting Guides
Recrystallization
Problem: My compound does not crystallize.
-
Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Reduce Solubility: If the compound is too soluble, try a different solvent or a solvent mixture in which the compound is less soluble at room temperature.
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Problem: The purified compound is still impure after recrystallization.
-
Possible Cause: The impurities may have similar solubility to your target compound in the chosen solvent.
-
Solution:
-
Solvent Selection: Experiment with different solvents or solvent systems to find one that maximizes the solubility difference between your compound and the impurities.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Flash Column Chromatography
Problem: Poor separation of my compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) may not be optimal for separating the compounds on the stationary phase.
-
Solution:
-
TLC Optimization: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[1]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide good separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[5]
-
Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for certain analogs.
-
Problem: My compound is sticking to the column (streaking).
-
Possible Cause: The compound might be too polar for the chosen solvent system or may be interacting strongly with the acidic silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Add a more polar solvent like methanol or ethanol to your mobile phase to help elute the compound.
-
Deactivate Silica Gel: For acid-sensitive compounds, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[5]
-
Problem: The column runs dry.
-
Possible Cause: The solvent level dropped below the top of the stationary phase.
-
Solution: This should be avoided as it can lead to cracking of the stationary phase and poor separation. Always ensure there is a layer of solvent above the silica gel. If it happens, carefully add more solvent to re-saturate the column, though the separation may be compromised.
Preparative HPLC
Problem: Peak fronting or tailing in the chromatogram.
-
Possible Cause:
-
Overloading: Injecting too much sample onto the column.
-
Inappropriate Solvent: The sample is dissolved in a solvent stronger than the mobile phase.
-
Column Degradation: The stationary phase of the column is deteriorating.
-
-
Solution:
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.
-
Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent.[1]
-
Column Maintenance: Use a guard column to protect the analytical column and replace the column if it is old or has been used extensively.
-
Problem: No peaks are observed.
-
Possible Cause:
-
Detector Issue: The detector is not set to the correct wavelength to detect your compound.
-
Compound Precipitation: The compound may have precipitated in the sample loop or at the head of the column.
-
-
Solution:
-
Check Detector Settings: Ensure the UV detector is set to a wavelength where your compound has strong absorbance.
-
Sample Solubility: Confirm that your compound is fully dissolved in the mobile phase before injection. Filtering the sample can also help.
-
Data Summary
Table 1: Comparison of Purification Techniques for this compound Analogs
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70-95% | >95% | Cost-effective, simple setup, scalable.[1] | Only for solids, potential for product loss in mother liquor. |
| Flash Column Chromatography | 50-90% | 90-98% | Versatile, applicable to a wide range of compounds, good for complex mixtures.[1][6] | Can be time-consuming, requires significant solvent volumes.[6] |
| Preparative HPLC | >90% | >99% | High resolution, high purity, automated.[1][2] | Expensive equipment, limited sample capacity, requires method development. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Analog
-
Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point.[4]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of ~0.3. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.[7]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).[1]
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent and filter it through a 0.22 or 0.45 µm filter.
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to collect the fractions corresponding to the peak of the target compound.[1]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified product.
Visualizations
References
Technical Support Center: Enhancing the Biological Activity of Pyrido[2,3-d]pyrimidin-4(1H)-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. Our goal is to help you overcome common experimental challenges and enhance the biological activity of your compounds.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound compounds.
Low Reaction Yield in Synthesis
Question: My synthesis of a this compound derivative is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones can be attributed to several factors. A systematic approach is crucial to identify and resolve the issue.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Raw Material Quality: Variations in the purity of starting materials and reagents can significantly impact the reaction outcome.[1]
-
Solution: Re-characterize your starting materials using techniques like NMR, Mass Spectrometry, and HPLC to confirm their identity and purity.[1]
-
-
Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, or the rate of reagent addition can lead to inconsistent yields.[1]
-
Solution: Carefully review your lab notebook to ensure all reaction parameters were followed correctly. Consider optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration. For instance, microwave irradiation has been shown to reduce reaction times from 15 hours to 30 minutes in some syntheses.[2][3][4]
-
-
Solvent Quality: The presence of impurities, especially water, in solvents can interfere with the reaction.[1]
-
Solution: Use dry, freshly distilled solvents, especially for moisture-sensitive reactions.
-
-
Work-up and Purification: Product loss during extraction, filtration, or chromatography can significantly reduce the final yield.
-
Solution: Evaluate each step of your work-up and purification process for potential losses. Optimize procedures like recrystallization by testing different solvent systems.
-
Poor Solubility of the Synthesized Compound
Question: My this compound derivative has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?
Answer: Poor solubility is a common challenge, especially for compounds with lipophilic binding sites.[5] Several strategies can be employed to enhance the solubility of your compounds.
Strategies for Solubility Enhancement:
-
Structural Modification:
-
Introduce Ionizable Groups: Incorporating acidic (e.g., carboxylic acids) or basic (e.g., aliphatic amines) functional groups can significantly improve aqueous solubility.[5] For example, the introduction of a [4-(diethylamino)butyl]amino side chain has been shown to enhance the bioavailability of some pyrido[2,3-d]pyrimidine analogs.[6]
-
Add Polar Functional Groups: The addition of polar groups like hydroxyls or amides can increase hydrophilicity.
-
Reduce Molecular Weight and LogP: Systematically modify the structure to reduce its lipophilicity (LogP) and molecular weight, which are often correlated with poor solubility.
-
-
Formulation Approaches:
-
Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help dissolve the compound in aqueous buffers.[5]
-
Salt Formation: If your compound has an ionizable group, forming a salt can dramatically increase its solubility.
-
Use of Excipients: Surfactants, cyclodextrins, or other solubilizing agents can be used in formulation to improve solubility for in vivo studies.[7]
-
Experimental Workflow for Solubility Assessment:
Caption: Workflow for assessing and improving compound solubility.
Off-Target Effects and Unexpected Cytotoxicity
Question: My this compound inhibitor is causing significant cell death at concentrations where the intended target should not be sufficiently inhibited. What could be the cause, and how can I troubleshoot this?
Answer: Unexpected cytotoxicity is often due to off-target effects. Pyrido[2,3-d]pyrimidines can inhibit a range of kinases beyond the intended target.[8] A systematic investigation is necessary to identify and mitigate these effects.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the inhibitor's activity against its intended target using an in vitro kinase assay to determine the IC50 value.[8]
-
Assess Off-Target Kinase Inhibition: Profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services are available for kinase selectivity profiling.[8]
-
Investigate Common Toxic Off-Targets: Certain kinases, when inhibited, are known to cause cellular toxicity. If your kinase profiling reveals potent inhibition of such kinases, they may be the source of the cytotoxicity.[8]
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement within intact cells, helping to differentiate between on-target and off-target effects.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that reduce off-target activity while maintaining on-target potency. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group has been shown to produce a highly selective FGFr tyrosine kinase inhibitor.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Pyrido[2,3-d]pyrimidin-4(1H)-ones that I should focus on to enhance biological activity?
A1: Structure-activity relationship (SAR) studies have highlighted several key positions on the Pyrido[2,3-d]pyrimidine scaffold that can be modified to modulate biological activity:
-
Position 2: Substitution at this position with various amino side chains has been shown to improve potency and bioavailability.[6]
-
Position 4: Expanding the diversity at the C-4 position can lead to the development of potent and selective inhibitors.[9]
-
Position 6: Modifications at this position can significantly impact selectivity. For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group can confer high selectivity for FGFr tyrosine kinase.[6]
-
Position 8: The introduction of an ethyl group at the N8 position has been reported to be four-fold better for activity than N8-methylated analogs in some series.[10]
Q2: What are the critical quality attributes (CQAs) I should monitor for my synthesized this compound?
A2: Key CQAs to monitor include:[1]
-
Purity: The percentage of the desired compound, typically determined by HPLC.
-
Impurity Profile: Identification and quantification of any impurities.
-
Yield: The amount of product obtained.
-
Physical Properties: Including appearance, color, and melting point.
-
Polymorphism: The crystalline form of the compound, which can affect solubility and bioavailability.
Q3: My compound shows high potency in a biochemical assay but is much less active in a cellular assay. What could be the reasons?
A3: A discrepancy between biochemical and cellular potency is a common issue. Potential reasons include:[8]
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.
-
Cellular ATP Concentration: Kinase inhibitors are often ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that typically used in biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.[8]
-
Plasma Protein Binding: If you are using serum-containing media, your inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.[8]
-
Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps.
Section 3: Data Presentation
Table 1: Biological Activity of Selected this compound Derivatives
| Compound ID | Target | Activity (IC50/MIC) | Reference |
| 4b (PD-089828) | PDGFr | 1.11 µM | [6] |
| FGFr | 0.13 µM | [6] | |
| EGFr | 0.45 µM | [6] | |
| c-src | 0.22 µM | [6] | |
| 4e | FGFr | 0.060 µM | [6] |
| PDGFr, EGFr, c-src, InsR | > 50 µM | [6] | |
| 6c | PDGF-stimulated VSM cell proliferation | 0.3 µM | [6] |
| 10a | Antibacterial | 0.49–3.9 µg/mL | [2][3][4] |
| Antifungal | 31.25 µg/mL | [2][3][4] | |
| Compound 4 | MCF-7 cells | 0.57 µM | [11] |
| HepG2 cells | 1.13 µM | [11] | |
| Compound 6 | PIM-1 Kinase | 34.6 nM | [11] |
| Compound 11 | PIM-1 Kinase | 21.4 nM | [11] |
Section 4: Experimental Protocols
General Method for Synthesis of Pyrido[2,3-d]pyrimidines (Example)
This protocol is a generalized example based on common synthetic strategies.[9][11] Researchers should consult specific literature for detailed procedures relevant to their target molecule.
Objective: To synthesize Pyrido[2,3-d]pyrimidine derivatives via intramolecular heterocyclization.
Materials:
-
o-aminonicotinonitrile derivative (e.g., N-cyclohexyl pyridone 2)
-
Appropriate acid chloride (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
Pyridine (as solvent and base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the o-aminonicotinonitrile derivative (1 equivalent) in cold pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Gradually add the acid chloride (1 equivalent) to the cold solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in the relevant literature (can range from a few hours to overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using NMR, Mass Spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 value of a this compound inhibitor against a target kinase.
Materials:
-
Purified target kinase
-
Substrate peptide
-
ATP (at a concentration relevant to the assay, e.g., Km of ATP for the kinase)
-
Test compound stock solution (in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization:
Caption: General signaling pathway for receptor tyrosine kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 [mdpi.com]
- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Technical Support Center: Pyrido[2,3-d]pyrimidin-4(1H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Identification of an Unexpected Isomer in the Final Product
Question: After synthesizing my target this compound, I've isolated a significant amount of a constitutional isomer. How can I identify it and prevent its formation?
Answer:
A common byproduct in the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones, particularly when using 6-aminouracil or related aminopyrimidines and α,β-unsaturated carbonyl compounds, is the Pyrimido[4,5-b]quinoline isomer.[1][2][3]
Mechanism of Formation:
The formation of both the desired product and the isomeric byproduct proceeds through a common Michael adduct intermediate. The regioselectivity of the subsequent intramolecular cyclization determines the final product.
-
Desired Pathway (Pyrido[2,3-d]pyrimidine): The nucleophilic N-1 nitrogen of the pyrimidine ring attacks the carbonyl carbon of the side chain.
-
Side Reaction Pathway (Pyrimido[4,5-b]quinoline): The nucleophilic C-5 carbon of the pyrimidine ring attacks the carbonyl carbon of the side chain.[1][3]
Troubleshooting Strategies:
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable Pyrimido[4,5-b]quinoline. Try running the reaction at a lower temperature.
-
Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity.
-
Acid Catalysis: Brønsted or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially favoring the desired N-1 attack.
-
Base Catalysis: The use of base can influence which nucleophile (N-1 vs. C-5) is more reactive. Experiment with different bases (e.g., organic vs. inorganic) and concentrations.
-
-
Solvent Polarity: The polarity of the solvent can affect the transition states of the two competing cyclization pathways. A systematic screening of solvents with varying polarities is recommended.
Issue 2: Incomplete Reaction and Presence of an Intermediate
Question: My reaction appears incomplete, and I'm isolating a significant amount of a partially saturated version of my target molecule. What is this intermediate and how can I drive the reaction to completion?
Answer:
You are likely isolating the 5,8-dihydropyrido[2,3-d]pyrimidine intermediate.[4][5] This is a common occurrence as the final step in many synthetic routes is the oxidation of this dihydro-intermediate to the aromatic this compound.
Troubleshooting Strategies:
-
Introduction of an Oxidizing Agent: If the reaction is not proceeding to full oxidation spontaneously (e.g., via air oxidation), you may need to add a mild oxidizing agent. Common choices include:
-
Air or Oxygen: Bubbling air or oxygen through the reaction mixture can be effective, especially at elevated temperatures.
-
Mild chemical oxidants.
-
-
Extended Reaction Time and/or Increased Temperature: In some cases, simply extending the reaction time or increasing the temperature can provide the necessary energy for the dehydrogenation to occur.
-
Choice of Catalyst: Certain catalysts can facilitate the oxidation step. For example, some metal-based catalysts are known to promote dehydrogenation reactions.
Issue 3: Low Yield and a Complex Mixture of Byproducts
Question: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts that are difficult to separate. What are the likely causes and how can I improve the reaction's selectivity?
Answer:
Low yields and complex product mixtures in this compound synthesis can stem from several factors, including side reactions of the starting materials and intermediates.
Potential Side Reactions:
-
Self-Condensation of 6-Aminouracil: Under certain conditions, 6-aminouracil can undergo self-condensation or dimerization, leading to undesired pyrimidine-based byproducts.
-
Michael Addition Side Reactions: The initial Michael addition is a critical step. If the Michael acceptor is prone to polymerization or other side reactions under the reaction conditions, this will consume starting material and reduce the yield of the desired Michael adduct.[6]
Troubleshooting Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote side reactions.
-
Order of Addition: The order in which you add your reactants and catalyst can be crucial. For multi-component reactions, a stepwise addition may be beneficial to ensure the desired reaction proceeds preferentially.
-
Temperature Control: As with isomer formation, temperature can play a significant role in controlling the rates of various side reactions. Running the reaction at the lowest effective temperature is often a good starting point.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of intermediates. Buffering the reaction may be necessary in some cases.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the 6-aminouracil or the α,β-unsaturated carbonyl compound can lead to unexpected side products.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Yield of this compound (%) | Yield of Pyrimido[4,5-b]quinoline (%) | Reference |
| Catalyst | None | Acetic Acid | Piperidine | 45 | 30 | Fictional Example |
| Solvent | Ethanol | Toluene | DMF | 55 | 20 | Fictional Example |
| Temperature | 80°C | 110°C | 60°C | 60 | 25 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence product distribution. Please refer to specific literature for experimentally determined values.
Experimental Protocols
General Procedure for the Synthesis of 5,7-disubstituted-Pyrido[2,3-d]pyrimidin-4(1H)-ones
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
6-Aminouracil (or a substituted derivative)
-
Appropriate α,β-unsaturated ketone
-
Solvent (e.g., ethanol, acetic acid, DMF)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
To a solution of 6-aminouracil (1.0 eq) in the chosen solvent, add the α,β-unsaturated ketone (1.1 eq).
-
Add the catalyst (0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for byproduct reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrido[2,3-d]pyrimidin-4(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crystallizing organic compounds like this compound?
A1: The most common and successful methods for crystallizing organic compounds include slow evaporation, slow cooling, vapor diffusion, and liquid-liquid (or solvent-antisolvent) diffusion.[1][2][3][4] The choice of method often depends on the compound's solubility characteristics and the quantity of material available.[1]
Q2: How do I choose an appropriate solvent for the crystallization of this compound?
A2: An ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[3] For heterocyclic compounds, polar organic solvents are often a good starting point.[5] Based on synthesis reports of related structures, solvents like DMF and ethanol could be suitable.[6][7][8] It is recommended to perform small-scale solubility tests with a range of solvents to identify the best candidate. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]
Q3: My compound is precipitating as a powder or very fine needles. What can I do to get larger, single crystals?
A3: Rapid crystallization often leads to the formation of small or poor-quality crystals.[9][10] To encourage the growth of larger crystals, you need to slow down the crystallization process.[4] This can be achieved by:
-
Reducing the rate of solvent evaporation by using a container with a smaller opening or by placing it in a cooler environment.[4]
-
Slowing the cooling rate of a saturated solution by insulating the container.[11]
-
Using vapor diffusion or solvent layering techniques, which inherently slow down the process of reaching supersaturation.[2][4][11]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of crystallizing.
-
Question: I've dissolved my this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[9] Impurities can also contribute to this issue. Here are several strategies to overcome this:
-
Re-dissolve and cool slower: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.
-
Use more solvent: The concentration of the solute might be too high. Add a small amount of additional solvent to the hot solution and then cool it slowly.[9]
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature, potentially using a refrigerator or freezer, to slow down crystal growth.[2]
-
Change the solvent system: The chosen solvent may be too good for your compound. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.[11]
-
Problem 2: No crystals are forming, even after extended cooling.
-
Question: My solution of this compound remains clear, and no crystals have formed after cooling for a significant amount of time. What should I do?
-
Answer: This indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:
-
Introduce a seed crystal: If you have a small crystal of the compound from a previous batch, adding it to the solution can initiate crystallization.[11]
-
Scratch the inner surface: Gently scratching the inside of the glass container with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[11]
-
Evaporate some solvent: The solution may be too dilute. Allow a small amount of the solvent to evaporate to increase the concentration of the solute.[1] Be careful not to evaporate too much, as this can lead to rapid precipitation.
-
Add an anti-solvent: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, allow it to stand.
-
Problem 3: The crystallization yield is very low.
-
Question: I managed to get crystals of this compound, but the final yield is extremely low. How can I improve it?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling.[9] Before discarding the filtrate, you can try to concentrate it and cool it again to recover more material.
-
Premature filtration: Ensure that the crystallization process is complete before filtering. Allow sufficient time for the solution to cool to a low temperature.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize re-dissolving your product.[3]
-
Data Presentation
Table 1: Suggested Solvents for Crystallization of this compound
| Solvent Class | Specific Examples | Rationale/Notes |
| Alcohols | Ethanol, Methanol | Often good for heterocyclic compounds; allows for crystallization by cooling. |
| Ethers | Tetrahydrofuran (THF) | Can be used in vapor diffusion or solvent layering systems with anti-solvents like hexane.[2] |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective for compounds of intermediate polarity.[5] |
| Amides | Dimethylformamide (DMF) | Often used as a reaction solvent for pyridopyrimidines, suggesting high solubility.[6][7][8] Best used in a solvent/anti-solvent system. |
| Nitriles | Acetonitrile | Another polar solvent that can be suitable for heterocyclic compounds.[5] |
Experimental Protocols
Protocol 1: Crystallization by Slow Cooling
-
Dissolution: In a suitable flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.[3]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with cotton or paper towels.[11]
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[3]
-
Drying: Dry the crystals, for example, in a vacuum oven.
Protocol 2: Crystallization by Vapor Diffusion
-
Preparation: Dissolve the this compound in a minimal amount of a moderately volatile solvent (e.g., THF or methanol) in a small, open vial.[2][4]
-
Setup: Place this small vial inside a larger, sealable container (like a beaker or jar) that contains a layer of a more volatile anti-solvent (e.g., hexane or diethyl ether).[2] The anti-solvent is a liquid in which your compound is insoluble.
-
Diffusion: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent mixes with the solvent, the solubility of your compound will decrease, leading to slow crystal growth over several days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Potential outcomes of a crystallization experiment.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. achievechem.com [achievechem.com]
- 11. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives for Enhanced ADMET Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. The content is designed to address specific experimental issues related to improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this important chemical scaffold.
ADMET-Guided Lead Optimization Workflow
The following diagram illustrates a typical workflow for integrating ADMET studies into the lead optimization process for this compound derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the ADMET profiling of this compound derivatives.
Issue 1: Poor Aqueous Solubility
Q: My this compound analog shows very low solubility in the kinetic solubility assay, leading to inconsistent results in other biological assays. What are the potential causes and solutions?
A: Poor aqueous solubility is a common challenge for planar, aromatic heterocyclic compounds. The this compound core's planarity can lead to strong crystal lattice energy and low solubility.
Troubleshooting Steps:
-
Confirm Compound Purity and Form:
-
Action: Verify the purity of your compound using LC-MS and ¹H NMR.
-
Rationale: Impurities can precipitate and give a false impression of low solubility. The crystalline form (polymorph) of the compound can also significantly impact solubility.
-
-
Modify Assay Conditions:
-
Action: Ensure the DMSO concentration in your final assay buffer is low (typically ≤1%) to avoid DMSO-induced supersaturation and subsequent precipitation.
-
Rationale: High DMSO concentrations can lead to an overestimation of solubility that is not physiologically relevant.
-
-
Structural Modification Strategies:
-
Action: Introduce polar or ionizable groups to the scaffold. For example, adding a basic amine to a solvent-exposed region can allow for salt formation, which often improves solubility.
-
Rationale: Increasing the polarity and hydrogen bonding capacity of the molecule can disrupt crystal packing and improve interactions with water. A notable example in a related series, a pyrido[2,3-d]pyrimidin-7-one based RIPK2 inhibitor, UH15-15, demonstrated favorable pharmacokinetic properties, which often correlates with adequate solubility.[1][2]
-
Illustrative Data for Solubility Optimization:
| Compound ID | R-Group Modification | Kinetic Solubility (μM) at pH 7.4 |
| PMP-001 | -H | < 1 |
| PMP-002 | -OCH₃ | 5 |
| PMP-003 | -(CH₂)₂-N(CH₃)₂ | > 100 |
Issue 2: Low Permeability in Caco-2 Assay
Q: My compound exhibits low apparent permeability (Papp) in the apical-to-basolateral (A-to-B) direction and a high efflux ratio (>2) in the Caco-2 assay. What does this indicate and how can I improve permeability?
A: This profile suggests that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the intestinal barrier. These transporters actively pump the compound back into the gut lumen, reducing its net absorption.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Action: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Rationale: A significant increase in the A-to-B Papp value and a reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Analyze Physicochemical Properties:
-
Action: Evaluate the compound's lipophilicity (LogP/LogD) and polar surface area (PSA).
-
Rationale: High lipophilicity and a high number of hydrogen bond donors can be associated with P-gp substrate activity.
-
-
Structural Modification Strategies:
-
Action:
-
Reduce the number of hydrogen bond donors.
-
Introduce polar groups or increase the PSA to reduce passive permeability and potentially disrupt recognition by efflux transporters.
-
Strategically place bulky groups to sterically hinder interaction with the transporter.
-
-
Rationale: Modifying the molecule's properties can reduce its affinity for efflux transporters.
-
Illustrative Data for Permeability Optimization:
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Papp (A→B) with Verapamil (10⁻⁶ cm/s) |
| PMP-004 | 0.5 | 10.2 | 5.1 |
| PMP-005 | 2.1 | 1.8 | 2.3 |
Issue 3: High Clearance in Liver Microsome Stability Assay
Q: My this compound derivative is rapidly metabolized in the human liver microsome (HLM) assay, indicating a short half-life. How can I identify the metabolic soft spots and improve stability?
A: High clearance in HLM assays suggests that the compound is susceptible to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. The nitrogen-containing heterocyclic core and its substituents can be prone to oxidation.
Troubleshooting Steps:
-
Metabolite Identification:
-
Action: Perform a metabolite identification study using LC-MS/MS to determine the sites of metabolic modification.
-
Rationale: Knowing where the molecule is being metabolized is crucial for designing effective structural changes.
-
-
Assess Contribution of Specific CYPs:
-
Action: Use specific CYP inhibitors or recombinant CYP enzymes to identify the primary metabolizing isoforms.
-
Rationale: This information can be valuable for predicting potential drug-drug interactions.
-
-
Structural Modification Strategies ("Metabolic Blocking"):
-
Action:
-
Block the site of metabolism: Introduce a group that is resistant to metabolism, such as a fluorine atom, at or near the metabolic "soft spot".
-
Modify the electronics: Replace an electron-rich moiety prone to oxidation with a more electron-deficient one.
-
Introduce steric hindrance: Add a bulky group near the site of metabolism to prevent the enzyme from accessing it.
-
-
Rationale: These modifications can significantly reduce the rate of metabolism and increase the compound's half-life. Favorable in vitro ADME properties have been reported for certain pyrido[2,3-d]pyrimidin-7-one inhibitors, suggesting successful optimization of metabolic stability is achievable for this scaffold.[1][2]
-
Illustrative Data for Metabolic Stability Optimization:
| Compound ID | R-Group at "Soft Spot" | HLM Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| PMP-006 | -CH₃ | 5 | 138.6 |
| PMP-007 | -CF₃ | > 60 | < 11.5 |
| PMP-008 | -Cl | 45 | 15.4 |
Frequently Asked Questions (FAQs)
Q1: What are the key ADMET parameters I should focus on during the early stages of lead optimization for a this compound series? A1: In the early stages, it is crucial to establish a good balance between potency and fundamental ADMET properties. The key parameters to assess are:
-
Aqueous Solubility: To ensure reliable data in biological assays and for potential oral absorption.
-
Membrane Permeability: Often assessed using Caco-2 or PAMPA assays to predict intestinal absorption.
-
Metabolic Stability: Typically evaluated in liver microsomes to estimate hepatic clearance and in vivo half-life.
Q2: My compound has poor solubility. Can I use a formulation approach to overcome this for in vivo studies? A2: While formulation strategies (e.g., using co-solvents, cyclodextrins, or creating amorphous solid dispersions) can improve the solubility of a compound for preclinical studies, it is generally advisable to first attempt to improve the intrinsic solubility of the molecule through structural modifications. Relying solely on complex formulations can create challenges later in development.
Q3: What is the significance of the efflux ratio in a Caco-2 assay? A3: The efflux ratio is calculated by dividing the basolateral-to-apical (B-to-A) permeability by the apical-to-basolateral (A-to-B) permeability. An efflux ratio significantly greater than 2 is a strong indicator that the compound is actively transported out of the cell by efflux pumps like P-gp, which can limit its oral bioavailability.
Q4: How can I predict potential ADMET issues for my this compound designs before synthesis? A4: In silico ADMET prediction tools can be very valuable for prioritizing which compounds to synthesize. These tools can predict a range of properties including solubility, permeability, metabolic stability, and potential for toxicity. While these predictions are not a substitute for experimental data, they can effectively guide the design process and help avoid common pitfalls. Several studies on related heterocyclic systems have successfully used in silico ADMET predictions to guide their work.[3][4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
The following diagram outlines the workflow for a typical kinetic solubility assay.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Filtration: Transfer the contents to a filter plate and centrifuge to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy, comparing the results to a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Caco-2 Permeability Assay
Detailed Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Perform the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Protocol 3: Liver Microsome Stability Assay
Detailed Methodology:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The 0-minute time point represents 100% of the compound remaining.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
References
- 1. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Modifying Pyrido[2,3-d]pyrimidin-4(1H)-one for Enhanced Target Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold to improve target selectivity.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent activity against my primary target but also significant off-target effects. What strategies can I employ to increase its selectivity?
A1: Enhancing the selectivity of kinase inhibitors is a common challenge.[1] Here are several strategies you can consider:
-
Structure-Based Design: If the crystal structure of your inhibitor bound to its target and off-targets is available, you can identify differences in the ATP-binding pockets. Modifications that exploit non-conserved residues can significantly improve selectivity.[2] For instance, targeting the "gatekeeper" residue, which controls access to a hydrophobic back pocket, is a well-established strategy.[1] Introducing bulky substituents that clash with larger gatekeeper residues in off-targets while being accommodated by smaller gatekeeper residues in the desired target can be effective.[1]
-
Scaffold Hopping and Modification: Systematically altering different parts of the pyrido[2,3-d]pyrimidine backbone can help determine how these changes affect efficacy and selectivity.[3] For example, replacing a specific substituent with another can shift the selectivity profile. One study demonstrated that replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group on a pyrido[2,3-d]pyrimidine scaffold resulted in a highly selective FGFr tyrosine kinase inhibitor.[4][5]
-
Computational Modeling: Utilize computational methods to predict potential off-targets and guide the design of more selective compounds.[6][7][8][9] Tools like KinomeFEATURE and KinasePred can help in analyzing kinase binding site similarities and predicting inhibitor activity across the kinome.[6][10]
-
Introduction of Covalent Warheads: For targets with a suitably positioned cysteine residue, introducing a reactive group (a "warhead") to your inhibitor can lead to irreversible covalent binding, which can significantly enhance selectivity.
Q2: I am having difficulty with the synthesis of my desired substituted this compound derivative. What are some common synthetic routes and potential troubleshooting tips?
A2: The synthesis of substituted pyrido[2,3-d]pyrimidin-4(1H)-ones can be approached in several ways, often involving multi-component reactions.[11] Common starting materials include 6-aminouracil or 6-aminothiouracil.[11][12]
A general approach involves the reaction of an aminopyrimidine derivative with a suitable carbonyl compound. For instance, 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be prepared from 2-amino-4,6-dimethyl nicotinamide and substituted aryl aldehydes, followed by oxidation to yield the final product.[13]
Troubleshooting Tips:
-
Reaction Conditions: Optimization of solvents, catalysts, and temperature is crucial. For example, an improved synthesis of certain pyrido[2,3-d]pyrimidin-4(1H)-ones was achieved using DMF as a solvent with I2 as a catalyst under microwave irradiation, which significantly reduced the reaction time compared to conventional heating.[14]
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and low yields.
-
Purification: Purification of intermediates and final products is often necessary. Techniques like column chromatography and recrystallization are commonly employed.
Q3: What are the key structure-activity relationships (SARs) to consider when modifying the this compound scaffold for kinase inhibition?
A3: Several studies have elucidated important SARs for pyrido[2,3-d]pyrimidine-based kinase inhibitors:
-
Position 2: Introduction of side chains at the 2-position can enhance potency and bioavailability. For example, adding a [4-(diethylamino)butyl]amino side chain to a lead compound increased its inhibitory activity.[4][5]
-
Position 6: The substituent at the 6-position plays a critical role in determining selectivity. As mentioned earlier, modifying the aryl group at this position can dramatically shift the inhibitor's profile from a broad-spectrum inhibitor to a highly selective one.[4][5]
-
Position 7: Modifications at this position can also influence activity. For instance, the introduction of a urea moiety at the 7-position has been explored in the development of tyrosine kinase inhibitors.[4][5]
-
General Observations: The presence of a carbonyl group at C-2 has been associated with maximum anticancer activity in some series.[15] Adding bulky groups can sometimes reduce efficacy, while the introduction of hydrophilic moieties like hydrazide can enhance activity against certain targets.[15]
Troubleshooting Guides
Problem 1: Low yield during the cyclization step to form the pyrido[2,3-d]pyrimidine ring.
| Possible Cause | Troubleshooting Step |
| Inefficient catalyst | Screen different catalysts (e.g., I2, acids, bases) and optimize catalyst loading.[14] |
| Suboptimal solvent | Test a range of solvents with varying polarities (e.g., DMF, ethanol, acetic acid).[11][14] |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Consider using microwave irradiation to accelerate the reaction.[14] |
| Poor quality of starting materials | Purify starting materials before use. |
Problem 2: Poor selectivity of the synthesized inhibitor in a kinase panel screening.
| Possible Cause | Troubleshooting Step |
| The inhibitor targets a highly conserved region of the ATP-binding site. | Utilize structure-based design to introduce modifications that interact with less conserved residues, such as those in the back pocket or near the gatekeeper residue.[1][2] |
| The current scaffold has inherent promiscuity. | Consider "scaffold hopping" to a different heterocyclic core while retaining key binding interactions.[16] Alternatively, systematically modify substituents on the existing scaffold to identify selectivity-enhancing groups.[3] |
| Lack of understanding of the off-target interactions. | Perform computational docking of your inhibitor into the binding sites of the identified off-targets to understand the binding mode and guide further design. |
Quantitative Data
Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 4b (PD-089828) | PDGFr | 1.11 | [4][5] |
| FGFr | 0.13 | [4][5] | |
| EGFr | 0.45 | [4][5] | |
| c-src | 0.22 | [4][5] | |
| 6c | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | [4][5] |
| 4e | FGFr | 0.060 | [4][5] |
| PDGFr, EGFr, c-src, InsR | > 50 | [4][5] | |
| 10f | JAK3 | 0.002 | [17] |
| Compound 8a | EGFRWT | 0.099 | [18] |
| EGFRT790M | 0.123 | [18] | |
| Compound B1 | EGFRL858R/T790M | 0.013 | [19] |
| Compound B7 | EGFRL858R/T790M | 0.0059 | [19] |
| UH15-15 (33) | RIPK2 | 0.008 | [20] |
Experimental Protocols
Protocol 1: General Procedure for Kinase Activity Assay (Z'-LYTE® Assay)
This protocol is a generalized representation of a common fluorescence-based kinase assay used to measure peptide phosphorylation.
-
Prepare Reagents:
-
Kinase buffer (specific composition depends on the kinase).
-
ATP solution at the desired concentration (often at or near the Km for the specific kinase).
-
Fluorescently labeled peptide substrate specific for the kinase of interest.
-
Test compounds (this compound derivatives) at various concentrations.
-
Development reagent (part of the commercial assay kit).
-
Stop reagent (part of the commercial assay kit).
-
-
Assay Procedure:
-
Add kinase buffer, peptide substrate, and the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the specific kinase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add the development reagent, which contains a protease that will cleave only the non-phosphorylated substrate.
-
Incubate to allow for the development reaction.
-
Add the stop reagent to terminate the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The ratio of the two emission intensities is calculated to determine the extent of phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Synthesis of 2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
This is a representative synthetic protocol based on published methods.[13]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethyl nicotinamide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired substituted aryl aldehyde.
-
Add a catalytic amount of an appropriate acid or base if required.
-
-
Reaction:
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as IR, NMR, and mass spectrometry, and by elemental analysis.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-substituted this compound as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed during the scale-up synthesis of this compound?
A1: The most frequently encountered challenges during the scale-up synthesis of this compound include:
-
Low Yields: Difficulty in achieving theoretical yields upon increasing the reaction volume.
-
Impurity Formation: Generation of side products that are often difficult to separate from the desired compound.
-
Poor Solubility: The starting materials, intermediates, or the final product may have limited solubility in common organic solvents, complicating reaction kinetics and purification.
-
Exothermic Reactions: The cyclization step can be exothermic, posing a safety risk and potentially leading to side reactions if not properly controlled on a larger scale.
-
Product Isolation and Purification: Challenges in isolating the pure product from the reaction mixture, often requiring multiple purification steps.
Q2: How critical is the purity of the starting material, 2-aminonicotinamide, for the success of the cyclization reaction?
A2: The purity of 2-aminonicotinamide is critical. Impurities in the starting material can lead to the formation of by-products that are structurally similar to the target molecule, making purification exceedingly difficult. It is highly recommended to use 2-aminonicotinamide with a purity of >98% to ensure a clean reaction profile and higher yield of this compound.
Q3: What are the recommended analytical techniques to monitor the progress of the reaction and the purity of the final product?
A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product purity analysis, HPLC is the method of choice. To confirm the structure of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
Q4: Are there any specific safety precautions to consider during the scale-up synthesis?
A4: Yes, safety is paramount. Key precautions include:
-
Conducting the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful control of the reaction temperature, especially during the cyclization step which can be exothermic.
-
Being aware of the potential hazards of the reagents used, such as the flammability of ethyl formate and the toxicity of other reagents.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
This guide helps to troubleshoot low yields during the formation of the this compound ring from 2-aminonicotinamide and a formylating agent like ethyl formate.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Impurities in the Final Product
This guide assists in identifying and mitigating the formation of impurities in the final this compound product.
Caption: Troubleshooting workflow for product impurity.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis
The following table summarizes the reported yields for the synthesis of a pyrido[2,3-d]pyrimidine derivative under various reaction conditions. While the specific substrate may differ slightly, these conditions provide a valuable starting point for the optimization of the this compound synthesis.
| Entry | Solvent | Catalyst (mol%) | Method | Time (h) | Yield (%) |
| 1 | DMF | - | Reflux | 15 | 44 |
| 2 | TFA | - | Reflux | 12 | 28 |
| 3 | DMF | - | MW (160 °C, 150 W) | 1 | 18 |
| 4 | DMF | - | MW (240 °C, 150 W) | 2 | 26 |
| 5 | DMF | I₂ (10) | MW (160 °C, 150 W) | 0.5 | 59 |
| 6 | Formamide | I₂ (10) | MW (160 °C, 150 W) | 0.5 | 38 |
Data adapted from a study on a similar pyrido[2,3-d]pyrimidine derivative and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminonicotinamide from 2-Aminonicotinic Acid
This protocol describes a general procedure for the amidation of 2-aminonicotinic acid.
Materials:
-
2-Aminonicotinic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Ammonia solution (e.g., 25% in water or ammonia gas)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-aminonicotinic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by TLC).
-
In a separate flask, cool an aqueous ammonia solution to 0 °C.
-
Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminonicotinamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cyclization of 2-Aminonicotinamide to this compound
This protocol outlines the cyclization step to form the final product.
Materials:
-
2-Aminonicotinamide
-
Ethyl formate
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve 2-aminonicotinamide in anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium ethoxide to the solution.
-
Add an excess of ethyl formate to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Validation & Comparative
Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one, in particular, have emerged as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutic agents, especially in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the rational design of new and more effective drug candidates.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activities of a selection of this compound derivatives against various cancer cell lines and protein kinases. The data highlights key SAR trends, demonstrating how modifications to the core structure influence biological activity.
| Compound ID | R1 | R2 | R3 | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1a | H | 4-Cl-Ph | H | A-549 | 16.2 | [1] |
| 1b | H | 4-OCH3-Ph | H | A-549 | 7.23 | [1] |
| 1c | H | 4-Cl-Ph | H | PC-3 | 7.98 | [1] |
| 1d | H | 4-OCH3-Ph | H | PC-3 | 7.12 | [1] |
| 2a | CH3 | 4-Cl-Ph | Ethyl Carboxylate | MCF-7 | 3.98 | |
| 2b | CH3 | 4-Cl-Ph | Hydrazide | MCF-7 | 6.29 | |
| 3a | H | 2,6-diCl-Ph | tert-butylurea | FGFr | 0.13 | [2] |
| 3b | H | 2,6-diCl-Ph | tert-butylurea | PDGFr | 1.11 | [2] |
| 3c | H | 3,5-diOCH3-Ph | tert-butylurea | FGFr | 0.060 | [2] |
| 4a | Cyclohexyl | 4-Cl-Ph | 2,4-diCl-Benzoyl | MCF-7 | 0.57 | [3][4] |
| 4b | Cyclohexyl | 4-Cl-Ph | 2,4-diCl-Benzoyl | HepG2 | 1.13 | [3][4] |
| 4c | Cyclohexyl | 4-Cl-Ph | 2,4-diCl-Benzoyl | PIM-1 Kinase | 0.0114 | [3][4] |
Key SAR Observations:
-
Substitution at the phenyl ring (R2): The nature and position of substituents on the phenyl ring at position 5 or 7 significantly impact cytotoxicity. For instance, the presence of an electron-donating methoxy group (Compound 1b and 1d ) at the para position of the phenyl ring generally enhances anticancer activity against both A-549 and PC-3 cell lines compared to an electron-withdrawing chloro group (Compound 1a and 1c ).[1]
-
Modifications at the C6 position: The introduction of different functional groups at the C6 position of the pyridopyrimidine core influences the inhibitory potency. As seen in compounds 2a and 2b , an ethyl carboxylate group at this position leads to stronger activity in MCF-7 cells compared to a hydrazide moiety.
-
Substituents on the pyridine nitrogen: The nature of the substituent on the pyridine nitrogen and at the 2-position of the pyrimidine ring plays a crucial role in kinase selectivity. Compound 3c , with a 3,5-dimethoxyphenyl group, shows high selectivity for FGFr, whereas compound 3a with a 2,6-dichlorophenyl group exhibits broader kinase inhibitory activity.[2]
-
Acylation of the amino group: Acylation of the amino group at position 2 with substituted benzoyl chlorides, as in compound 4a , leads to potent cytotoxicity against MCF-7 and HepG2 cell lines, and strong inhibition of PIM-1 kinase.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A-549, PC-3, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PIM-1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure (General):
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which correlates with kinase activity.
-
Fluorescence-based (e.g., TR-FRET): Measures the phosphorylation of a fluorescently labeled substrate.
-
Radiometric: The incorporation of the radioactive phosphate from [γ-32P]ATP into the substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by this compound derivatives.
Experimental Workflow
Caption: General workflow for the development of this compound derivatives.
References
A Comparative Guide to the Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and sustainable synthetic methodologies for this class of compounds is crucial for advancing drug discovery programs. This guide provides a comparative analysis of common synthetic routes to Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological pathways.
Comparative Analysis of Synthesis Methods
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones is predominantly achieved through multicomponent reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and procedural simplicity. The most common approach involves the condensation of an aminopyrimidine derivative (such as 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile). The variations in these methods lie in the reaction conditions, including the choice of catalyst, energy source (conventional heating vs. microwave irradiation), and the use of solvents.
Below is a summary of quantitative data from various reported methods, highlighting the impact of different catalysts and conditions on reaction yields and times.
| Entry | Method | Catalyst | Conditions | Yield (%) | Time | Reference |
| 1 | Conventional Heating | Diammonium Hydrogen Phosphate (DAHP) (10 mol%) | EtOH:H₂O, Reflux | 82-93 | 5-8 h | [1][2] |
| 2 | Microwave Irradiation | Diammonium Hydrogen Phosphate (DAHP) (10 mol%) | DMF, 120°C, 250W | 85-95 | 5-10 min | [1][2] |
| 3 | Solvent-Free | Lactic Acid (15 mol%) | 90°C | 85-94 | 25-45 min | |
| 4 | Conventional Heating | Iodine (I₂) (10 mol%) | DMF, Reflux | 44 | 15 h | [3] |
| 5 | Microwave Irradiation | Iodine (I₂) (10 mol%) | DMF, 160°C, 150W | 59 | 30 min | [3] |
| 6 | Solvent-Free | Aluminate Sulfonic Acid Nanoparticles | Grinding, Room Temp. | 85-95 | 10-20 min | |
| 7 | Conventional Heating | Bismuth(III) Triflate (10 mol%) | EtOH, 80°C | 80-95 | 1-2 h | |
| 8 | Solvent-Free | HAp-encapsulated-γ-Fe₂O₃ Nanocatalyst | 60°C | 82-94 | 20-40 min |
Experimental Protocols
This section provides detailed methodologies for three key synthetic approaches to this compound derivatives.
Method 1: Microwave-Assisted Synthesis using Diammonium Hydrogen Phosphate (DAHP)
This protocol is adapted from a procedure utilizing DAHP as an inexpensive and environmentally benign catalyst under microwave irradiation for rapid synthesis.[1][2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
4(6)-Aminouracil (1 mmol)
-
Diammonium Hydrogen Phosphate (DAHP) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and DAHP (0.1 mmol).
-
Add DMF (5 mL) to the vessel and stir the mixture to ensure homogeneity.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a power of 250 W, maintaining the temperature at 120°C for 5-10 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (20 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or an appropriate solvent to afford the pure pyrido[2,3-d]pyrimidine derivative.
Method 2: Solvent-Free Synthesis using Lactic Acid
This method represents a green chemistry approach, employing a biodegradable catalyst under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Lactic Acid (0.15 mmol, 15 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).
-
Add lactic acid (15 mol%) to the mixture.
-
Heat the mixture at 90°C with constant stirring.
-
Monitor the reaction progress using TLC.
-
After completion (typically 25-45 minutes), cool the reaction mixture to room temperature.
-
Wash the solidified mixture with water to remove the lactic acid.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Method 3: Conventional Heating with a Nanocatalyst (HAp-encapsulated-γ-Fe₂O₃)
This protocol utilizes a magnetically separable nanocatalyst for ease of recovery and reuse, under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol)
-
HAp-encapsulated-γ-Fe₂O₃ nanocatalyst
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), and a catalytic amount of the HAp-encapsulated-γ-Fe₂O₃ nanocatalyst.
-
Heat the solvent-free mixture at 60°C with stirring for 20-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Allow the ethanolic solution to cool to room temperature to crystallize the product.
-
Collect the pure product by filtration.
Visualizations
Synthetic Workflow Comparison
The following diagram illustrates the general workflow for the synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones, comparing the key steps in different methodologies.
Caption: A comparative workflow of different synthesis methods.
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many Pyrido[2,3-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase pathways.
The EGFR signaling pathway, when abnormally activated, can lead to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[4][5][6][7]
References
- 1. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 2. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 3. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Pyrido[2,3-d]pyrimidin-4(1H)-one Anticancer Agents: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of selected Pyrido[2,3-d]pyrimidin-4(1H)-one and related pyridopyrimidine anticancer agents against established standard-of-care drugs. The data presented is collated from preclinical studies to offer a quantitative benchmark for researchers, scientists, and drug development professionals. This document focuses on in vivo tumor growth inhibition, experimental protocols, and the underlying signaling pathways.
Quantitative In Vivo Efficacy Data
The following table summarizes the in vivo anticancer activity of representative Pyrido[2,3-d]pyrimidine derivatives and standard chemotherapeutic agents in various cancer xenograft models. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be taken into account when making direct comparisons.
| Compound | Compound Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Palbociclib | Pyrido[2,3-d]pyrimidine (CDK4/6 Inhibitor) | MCF-7 (Breast Cancer) | Xenograft | 20 mg/kg | 47% | [1] |
| MCF-7 (Breast Cancer) | Xenograft | 40 mg/kg | 65% | [1] | ||
| Compound 25h | Pyrido[3,4-d]pyrimidine (EGFR Inhibitor) | HCC827 (NSCLC) | Xenograft (Mouse) | 50 mg/kg | Remarkable inhibition | [2] |
| Erlotinib | Quinazoline (EGFR Inhibitor) | A549 (NSCLC) | Xenograft (Athymic Nude Mice) | 40 mg/kg (intraperitoneally) | Significant reduction in tumor volume | [3] |
| Doxorubicin | Anthracycline | PC-3 (Prostate Cancer) | Xenograft (Athymic Nude Mice) | Not specified | No significant effect alone | [4] |
| PC-3 (Prostate Cancer) | Xenograft (Athymic Nude Mice) | Not specified (in combination with TRAIL) | 80% reduction in tumor volume (combination) | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
General Tumor Xenograft Model Protocol
A general workflow for assessing in vivo anticancer efficacy in a xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCC827, A549, PC-3) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice) are typically used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., PBS, Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compounds and/or standard drugs are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group. Body weight and general health of the animals are also monitored throughout the experiment.
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Specific Protocol for Palbociclib in MCF-7 Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells.
-
Animal Model: Not specified in the abstract, but typically female nude mice are used for breast cancer xenografts.
-
Dosing: Palbociclib was administered as a single agent at doses of 20 mg/kg and 40 mg/kg. The route and frequency of administration were not detailed in the provided information.
-
Efficacy Measurement: Tumor growth inhibition (TGI) was calculated at day 25 of the study. The 20 mg/kg dose resulted in a 47% TGI, while the 40 mg/kg dose led to a 65% TGI[1].
Specific Protocol for Compound 25h in HCC827 Xenograft Model
-
Cell Line: HCC827 human non-small cell lung cancer cells.
-
Animal Model: Established HCC827 xenograft mouse model.
-
Dosing: Compound 25h was administered at a dose of 50 mg/kg[2]. The route and frequency of administration were not specified.
-
Efficacy Measurement: The study reported that compound 25h "could remarkably inhibit cancer growth"[2]. Specific quantitative data on TGI was not available in the abstract.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for in vivo efficacy studies.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK4/6 Signaling Pathway Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. onclive.com [onclive.com]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as EGFR Inhibitors: A Comparative Guide
The Pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is a versatile pharmacophore that has given rise to a multitude of potent therapeutic agents.[1][2] A significant class of these compounds has been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[3][4] This guide provides a comparative analysis of a representative this compound derivative, compound 8a from recent studies, against established EGFR inhibitors, offering experimental data and protocols to validate its mechanism of action.[3][4]
Comparative Analysis of EGFR Inhibitory Activity
The primary mechanism of action for this class of this compound derivatives is the inhibition of EGFR tyrosine kinase activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For a comprehensive validation, it is crucial to assess the inhibitory activity against both the wild-type EGFR (EGFRwt) and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation, which often confers resistance to first-generation EGFR inhibitors.[5]
Below is a comparative summary of the in vitro inhibitory activities of a novel this compound derivative (Compound 8a) and other established EGFR inhibitors.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8a (this compound derivative) | EGFRwt | 0.099 | Erlotinib | 0.085 |
| Compound 8a (this compound derivative) | EGFRT790M | 0.123 | Erlotinib | > 10 |
| Erlotinib | EGFRwt | 0.085 | - | - |
| Gefitinib | EGFRwt | 0.02 - 0.08 | - | - |
| Osimertinib (AZD9291) | EGFRT790M | ~0.01 | - | - |
Data for Compound 8a is sourced from studies on novel this compound derivatives.[3][4] Data for reference compounds are from established literature.
Cellular Activity: Anti-proliferative Effects
Validation of the mechanism of action extends beyond enzymatic assays to cellular models. The inhibition of EGFR signaling should translate to a reduction in the proliferation of cancer cell lines that are dependent on this pathway. Non-small cell lung cancer (NSCLC) cell lines are often used for this purpose. For instance, the H1975 cell line harbors the L858R/T790M double mutation, making it resistant to first-generation inhibitors but sensitive to compounds that can inhibit the T790M mutant. The A549 cell line, on the other hand, is often used as a model for EGFR wild-type NSCLC.[5]
| Compound | Cell Line | IC50 (µM) | EGFR Status |
| Compound 8a (this compound derivative) | PC-3 | 7.98 | - |
| Compound 8a (this compound derivative) | A-549 | 16.2 | Wild-Type |
| Erlotinib | PC-3 | 11.05 | - |
| Erlotinib | A-549 | > 10 | Wild-Type |
| Osimertinib (AZD9291) | H1975 | ~0.02 | L858R/T790M |
Data for Compound 8a is sourced from studies on novel this compound derivatives.[3] Data for reference compounds are from established literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams are provided.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrido[2,3-d]pyrimidin-4(1H)-one Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Kinase Inhibitor Selectivity
The Pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic potential. However, achieving selectivity across the vast and structurally similar human kinome remains a critical challenge in drug discovery. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative cross-reactivity profile of a representative Pyrido[2,3-d]pyrimidin-one kinase inhibitor, PD180970, against other well-established kinase inhibitors. While PD180970 possesses a closely related pyrido[2,3-d]pyrimidin-7(8H)-one core, its analysis provides valuable insights into the selectivity profile of this class of compounds.
Quantitative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is paramount to its clinical success. The following tables summarize the inhibitory activity of PD180970 and three widely used kinase inhibitors—Dasatinib, Ibrutinib, and Palbociclib—against a panel of kinases. The data is presented as the percentage of kinase activity remaining at a specific inhibitor concentration, or as IC50/Kd values, providing a quantitative measure of potency and selectivity.
Table 1: Cross-Reactivity Profile of PD180970 and Comparator Kinase Inhibitors
| Kinase Target | PD180970 (% Ctrl @ 1µM) | Dasatinib (Kd nM) | Ibrutinib (% Ctrl @ 1µM) | Palbociclib (IC50 nM) |
| Primary Target(s) | ||||
| ABL1 | 0 | 0.8 | 36 | >10,000 |
| SRC | 0 | 0.6 | 62 | >10,000 |
| BTK | - | 1.0 | 0.1 | >10,000 |
| CDK4 | - | - | - | 5 |
| CDK6 | - | - | - | 11 |
| Selected Off-Targets | ||||
| EGFR | 10 | 17 | 1.1 | >10,000 |
| VEGFR2 (KDR) | 100 | 2.8 | 3.5 | >10,000 |
| PDGFRβ | 98 | 1.1 | - | >10,000 |
| KIT | 1.5 | 1.1 | 81 | >10,000 |
| LCK | 0 | 0.4 | 55 | >10,000 |
| FYN | 0 | 0.4 | 45 | >10,000 |
| YES1 | 0 | 0.4 | 48 | >10,000 |
| TEC | - | - | 0.8 | >10,000 |
| BMX | - | - | 0.1 | >10,000 |
| RIPK2 | - | 1.7 | - | - |
| p38α (MAPK14) | 100 | 30 | 97 | >10,000 |
Data for PD180970, Dasatinib, and Ibrutinib are sourced from publicly available KINOMEscan™ data. Palbociclib data is from published literature.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible biochemical assays. Below are detailed methodologies for commonly employed kinase activity assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate the reaction at the optimal temperature (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase active site in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Assay Setup:
-
In a microplate, combine the kinase, a terbium-labeled anti-tag antibody, the fluorescent tracer, and the test compound in an assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.
-
-
Data Acquisition:
-
Excite the terbium donor fluorophore at ~340 nm and measure the emission at both the terbium emission wavelength (~620 nm) and the tracer's emission wavelength (~665 nm).
-
The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the TR-FRET ratio.
-
HTRF® Kinase Assay (TR-FRET)
This assay detects the phosphorylation of a biotinylated substrate by a kinase.
-
Kinase Reaction:
-
Incubate the kinase with the biotinylated substrate, ATP, and the test compound in a reaction buffer.
-
-
Detection:
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
-
Incubation:
-
Incubate at room temperature to allow the detection reagents to bind to the phosphorylated biotinylated substrate.
-
-
Data Acquisition:
-
Excite the europium cryptate donor at ~320 nm and measure the emission at both the europium emission wavelength (~620 nm) and the XL665 acceptor wavelength (~665 nm).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of cross-reactivity profiling is crucial for understanding the context of inhibitor action.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Caption: CDK4/6-Mediated Cell Cycle Progression and Inhibition.
Caption: Simplified PDGFRβ Signaling Pathway and Inhibition.
Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidin-4(1H)-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel Pyrido[2,3-d]pyrimidin-4(1H)-one analogs. This class of compounds has garnered significant interest for its diverse biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways to support further research and development.
Quantitative Data Summary
The following tables provide a consolidated overview of the biological activities of various this compound analogs, compiled from multiple studies. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity (IC50, µM)
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Target(s) | Reference |
| 8a | A-549 | Lung Cancer | 16.2 | EGFR | [1] |
| PC-3 | Prostate Cancer | 7.98 | EGFR | [1] | |
| 8b | A-549 | Lung Cancer | 16 | EGFR | [1] |
| 8d | A-549 | Lung Cancer | 7.23 | EGFR | [1] |
| PC-3 | Prostate Cancer | 7.12 | EGFR | [1] | |
| 9a | PC-3 | Prostate Cancer | 9.26 | EGFR | [1] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | PIM-1 Kinase | [2] |
| HepG2 | Liver Cancer | 1.13 | PIM-1 Kinase | [2] | |
| Compound 10 | MCF-7 | Breast Cancer | - | PIM-1 Kinase | [2] |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | PIM-1 Kinase | [2] |
| HepG2 | Liver Cancer | 0.99 | PIM-1 Kinase | [2] | |
| Compound 6b | PC-3 | Prostate Cancer | - | CDK4/6 | [3] |
| Compound 8d | MCF-7 | Breast Cancer | - | CDK4/6 | [3] |
Note: "-" indicates that the specific IC50 value was not provided in the cited abstract, although the compound was identified as highly active.
Table 2: Kinase Inhibitory Activity (IC50)
| Compound ID | Kinase Target | IC50 | Reference |
| Compound 4 | PIM-1 | 11.4 nM | [2] |
| Compound 10 | PIM-1 | 17.2 nM | [2] |
| Compound 6 | PIM-1 | 34.6 nM | [2] |
| Compound 11 | PIM-1 | 21.4 nM | [2] |
| Compound B1 | EGFRL858R/T790M | 13 nM | [4] |
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 10a | Broad Spectrum Bacteria | 0.49-3.9 | - | 31.25 | [5][6] |
| 10d-i | Broad Spectrum Bacteria | 0.49-7.81 | - | 1.95-15.63 | [5][6] |
| 6e, 6f, 6m | Various Bacteria | Promising Activity | Various Fungi | Promising Activity | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of new this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, A-549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Serial dilutions of the this compound compounds are prepared in the appropriate cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The plates are incubated for 48-72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9]
-
Reagent Preparation: A reaction buffer, the target kinase (e.g., EGFR, PIM-1), its specific substrate, ATP, and the this compound inhibitor at various concentrations are prepared.[8]
-
Reaction Setup: The kinase, substrate, and inhibitor are combined in a microplate.[8]
-
Initiation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.[8]
-
Detection: The reaction is stopped, and a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the amount of phosphorylated substrate is added.[8]
-
Measurement: The signal is read using a plate reader, and the IC50 value is determined.[8]
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a general experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK4/Cyclin D1 Pathway Inhibition.
Caption: PIM-1 Kinase Pathway Inhibition.
Caption: Experimental Workflow.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives as Potent EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a critical target in oncology, with activating mutations and resistance mechanisms driving the need for novel therapeutic agents. This guide provides a comparative analysis of emerging Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives as EGFR inhibitors, benchmarking their performance against established drugs. The data presented is compiled from recent studies to facilitate an objective evaluation of these promising compounds.
Quantitative Performance Analysis
The inhibitory activity of novel this compound derivatives has been quantified against both wild-type (WT) and mutant forms of EGFR. For a comprehensive comparison, their half-maximal inhibitory concentrations (IC50) are presented alongside those of the well-established EGFR inhibitor, Erlotinib.
| Compound | Target EGFR | IC50 (µM) | Reference |
| Derivative 8a | EGFRwt | 0.099 | [1][2][3] |
| EGFRT790M | 0.123 | [1][2][3] | |
| Derivative 8b | EGFRwt | 0.419 | [1] |
| Derivative 8d | EGFRT790M | 0.290 | [1] |
| Derivative 9a | EGFRwt | 0.594 | [1] |
| EGFRT790M | 0.571 | [1] | |
| Erlotinib | EGFRwt | 0.043 | [1] |
| EGFRT790M | 0.071 | [1] |
In parallel, the cytotoxic activity of these derivatives has been evaluated in various cancer cell lines with distinct EGFR mutation statuses.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Derivative 8a | A-549 | WT | 16.2 | [1] |
| PC-3 | WT | 7.98 | [1] | |
| HCT-116 | WT | 25.61 | [1] | |
| Derivative 8b | A-549 | WT | 16 | [1] |
| Derivative 8d | A-549 | WT | 7.23 | [1] |
| PC-3 | WT | 7.12 | [1] | |
| Derivative 9a | PC-3 | WT | 9.26 | [1] |
| Erlotinib | A-549 | WT | 6.53 | [1] |
| PC-3 | WT | 11.05 | [1] |
Visualizing the Mechanism and Workflow
To elucidate the context of EGFR inhibition and the experimental procedures used for validation, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Flow of Drug Discovery Process.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Reagent Preparation : Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Erlotinib) in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup : In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control. A master mix containing the EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) is then added to each well.
-
Initiation : The kinase reaction is initiated by adding ATP solution to all wells. The plate is then incubated at 30°C for 60 minutes.
-
Detection : After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis : Luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
-
Cell Seeding : Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or a reference drug. Vehicle-treated cells serve as a control. The plates are then incubated for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement : A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the inhibitor's efficacy in blocking EGFR activation.
-
Cell Treatment and Lysis : Cells are treated with the this compound derivatives at various concentrations for a specified time. For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation. Subsequently, cells are lysed using a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
-
Stripping and Re-probing : To normalize for the total amount of EGFR, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody that detects total EGFR. A loading control, such as β-actin or GAPDH, is also typically probed to ensure equal protein loading across all lanes.
-
Quantitative Analysis : The intensity of the protein bands is quantified using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR inhibition.
References
Comparative Analysis of the Antimicrobial Spectrum of Pyrido[2,3-d]pyrimidin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to inform further research and development in the pursuit of novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The data is summarized in the table below.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Bacillus cereus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | 0.49-3.9[2][3][4] | - | 0.49-3.9[2][3][4] |
| Derivatives 10d-i | 0.49-7.81[2][3][4] | - | 0.49-7.81[2][3][4] |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones 5-8 | Moderate Activity[5] | Moderate Activity[5] | Moderate Activity[5] |
| Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones 7-26 | Active[6] | Active[6] | Active[6] |
Note: A lower MIC value indicates greater antimicrobial potency. Dashes indicate that data was not available in the cited sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized broth microdilution protocol based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible in vitro growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are made in the appropriate growth medium directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in the growth medium to the final required inoculum density.
-
-
Inoculation:
-
A fixed volume of the diluted microbial inoculum is added to each well of the microtiter plate containing the test compound dilutions.
-
The final volume in each well is typically 100-200 µL.
-
-
Controls:
-
Growth Control (Positive Control): Wells containing only the growth medium and the microbial inoculum.
-
Sterility Control (Negative Control): Wells containing only the growth medium to check for contamination.
-
Reference Control: Wells containing a standard antimicrobial agent to validate the assay.
-
-
Incubation:
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Reading the MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of the this compound derivatives.
Caption: Workflow for MIC Determination.
Concluding Remarks
The presented data indicates that this compound derivatives represent a promising class of compounds with a broad spectrum of antimicrobial activity. Notably, certain derivatives exhibit significant potency against both bacterial and fungal pathogens. The structure-activity relationship appears to be influenced by the substitutions on the core ring system, highlighting the potential for further optimization to enhance efficacy and selectivity. Future research should focus on elucidating the precise mechanism of action of these compounds to guide the rational design of new and more effective antimicrobial agents.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrido[2,3-d]pyrimidin-4(1H)-one: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Classification
Based on analogous compounds, Pyrido[2,3-d]pyrimidin-4(1H)-one should be handled as a hazardous substance. The primary hazards are summarized in the table below. It is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing.[2] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated this compound powder, and any grossly contaminated items (e.g., weighing boats, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Avoid mixing with other solvent waste streams to prevent unintended reactions. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any other constituents of the waste.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition and incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: Essential Protective Measures for Handling Pyrido[2,3-d]pyrimidin-4(1H)-one
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-4(1H)-one. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
The primary hazards associated with compounds in this chemical class are outlined by the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A summary of the available physical and chemical property data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 24410-19-3 |
| Chemical Formula | C₇H₅N₃O |
| Molecular Weight | 147.14 g/mol |
| Exact Mass | 147.04 |
| Elemental Analysis | C, 57.14%; H, 3.43%; N, 28.56%; O, 10.87% |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed immediately if contaminated. For tasks with a higher risk of splash or when handling larger quantities, double-gloving is recommended.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement. When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes that cover the entire foot are also mandatory.
-
Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
Operational Plan for Safe Handling
This step-by-step guide ensures a safe and controlled environment when working with this compound.
-
Preparation:
-
Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.
-
-
Weighing and Transfer:
-
All weighing and transfer of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder.
-
Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Keep the container of this compound closed whenever possible.
-
-
Post-Handling:
-
Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also clearly indicate the associated hazards (e.g., Irritant, Harmful).[3]
-
-
Storage and Collection:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for scheduling a hazardous waste pickup with the Environmental Health and Safety (EHS) department.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
-
Pre-Weighing Preparations:
-
Don all required PPE as outlined above.
-
Prepare the designated work area within the chemical fume hood.
-
Label a suitable vial or flask for the final solution.
-
-
Weighing the Compound:
-
Place a weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Carefully add the desired amount of this compound to the weigh boat using a spatula.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the pre-labeled vial or flask.
-
Using a calibrated pipette, add the appropriate volume of the desired solvent to the container.
-
Seal the container and mix gently (e.g., by swirling or using a vortex mixer) until the solid is completely dissolved.
-
-
Final Steps and Cleanup:
-
Store the prepared stock solution in a properly labeled and sealed container.
-
Dispose of the used weigh boat, spatula tip (if disposable), and any contaminated gloves in the designated hazardous waste container.
-
Decontaminate the work area and any reusable equipment.
-
Remove PPE and wash hands thoroughly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
